2-Amino-5-ethylbenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-ethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDCBHSYVIAATO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428904 | |
| Record name | 2-amino-5-ethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2475-82-3 | |
| Record name | 2-amino-5-ethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-ethylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-5-ethylbenzoic Acid for Drug Development Professionals
Introduction
2-Amino-5-ethylbenzoic acid is a substituted anthranilic acid derivative that has garnered significant interest in the field of medicinal chemistry and drug development. Its structural features, possessing both a nucleophilic amino group and a carboxylic acid handle, make it a versatile building block for the synthesis of more complex molecules. Notably, it is classified as a key intermediate in the construction of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its primary application in the development of targeted protein degraders.
Core Properties and Identification
This compound is identified by the CAS Number 2475-82-3 .[1] It is a crucial starting material for researchers engaged in the synthesis of novel therapeutics, particularly within the domain of targeted protein degradation.
Physicochemical and Spectroscopic Data
Precise physicochemical parameters are essential for experimental design, reaction optimization, and formulation. While extensive experimental data for this specific molecule is not widely published, the following tables summarize its fundamental properties and predicted values based on its structure.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| CAS Number | 2475-82-3 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Purity | Typically ≥95-98% | [2] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Melting Point | Not available | Related compounds like 2-Amino-5-methylbenzoic acid melt at ~175 °C (with decomposition).[3] |
| Boiling Point | Not available | Data for related isomers is limited and often not applicable. |
| Solubility | Not available | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF, and in aqueous basic solutions due to the carboxylic acid group. |
| pKa | Not available | The carboxylic acid and amino groups will have distinct pKa values, influencing solubility and reactivity at different pH levels. |
Application in Drug Discovery: A Building Block for Protein Degraders
The primary application of this compound in modern drug discovery is as a structural component for the synthesis of PROTACs.[1]
The Role in PROTAC Synthesis
Targeted protein degradation using PROTACs is a novel therapeutic strategy that removes specific proteins from the cell by hijacking the ubiquitin-proteasome system.[4] PROTACs are heterobifunctional molecules composed of three key parts: a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[4]
This compound serves as a versatile building block, typically for the linker or for modifying the E3 ligase or target protein ligands. Its bifunctional nature (amino and carboxylic acid groups) allows for straightforward amide bond formation, a common reaction in PROTAC synthesis, to connect different components of the final degrader molecule.[5]
The general workflow for incorporating such a building block into a PROTAC is illustrated below.
Experimental Protocols: Synthesis of this compound
The following protocol details a common method for the chemical synthesis of this compound, providing researchers with a practical guide for its preparation in a laboratory setting.
Synthesis from 5-ethylindoline-2,3-dione
This procedure outlines the oxidative cleavage of 5-ethylindoline-2,3-dione to yield the target compound.
Materials and Reagents:
-
5-ethylindoline-2,3-dione
-
Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Glacial acetic acid
-
Ethanol
-
Distilled water
Procedure:
-
Preparation of NaOH Solution: Dissolve 6.5 g (162.5 mmol) of sodium hydroxide in 52 mL of distilled water in a reaction vessel. Cool the solution to below 30 °C.
-
Addition of Starting Material: Slowly add 9.6 g (54.8 mmol) of 5-ethylindoline-2,3-dione to the cooled NaOH solution with continuous stirring.
-
Oxidation: Further cool the reaction mixture to below 15 °C. Slowly add 15.6 g of 30% hydrogen peroxide solution dropwise, ensuring the reaction temperature is maintained between 15-20 °C.
-
Reaction Completion: After the addition of hydrogen peroxide is complete, maintain the reaction temperature at 15-20 °C and continue stirring for 1 hour.
-
Precipitation: Adjust the pH of the reaction solution to 5-6 by slowly adding glacial acetic acid dropwise. A yellow solid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by filtration. Wash the solid with a small amount of cold water and then dry it thoroughly.
-
Recrystallization: To purify the crude product, recrystallize it from an ethanol/water (1:1, v/v) solvent mixture. This will yield the final product as a yellow solid.
This synthesis method resulted in a 38% yield in a reported procedure.
Logical Workflow for Compound Characterization
For researchers synthesizing or utilizing this compound, a systematic characterization workflow is crucial to confirm identity and purity.
References
A Technical Guide to the Physicochemical Properties of 2-Amino-5-ethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-ethylbenzoic acid (CAS No: 2475-82-3) is an organic compound with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its physicochemical properties is fundamental for its application in research and development, particularly in areas such as drug design, formulation development, and process chemistry. This technical guide provides a summary of the known and predicted physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide also presents data for structurally similar molecules, namely 2-Amino-5-methylbenzoic acid and 2-Amino-5-nitrobenzoic acid, to offer a comparative context. Furthermore, detailed experimental protocols for the determination of key physicochemical parameters are provided, alongside a generalized workflow for the synthesis, purification, and characterization of such compounds.
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters include molecular weight, melting point, boiling point, acid dissociation constant (pKa), solubility, and the partition coefficient (logP).
Properties of this compound
Limited experimental data for this compound is available in public literature. The following table summarizes its basic molecular information and a predicted lipophilicity value.[1][2][3][4]
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [1][4] |
| Molecular Weight | 165.19 g/mol | [1][4] |
| Appearance | White crystalline powder | [3] |
| LogP (Predicted) | 2.41 | [2] |
Comparative Physicochemical Properties of Analogous Compounds
To provide a frame of reference, the following tables summarize the experimentally determined physicochemical properties of two structurally related compounds: 2-Amino-5-methylbenzoic acid and 2-Amino-5-nitrobenzoic acid.
Table 1: Physicochemical Properties of 2-Amino-5-methylbenzoic Acid
| Property | Value | Source |
| CAS Number | 2941-78-8 | [5] |
| Molecular Formula | C₈H₉NO₂ | [5] |
| Molecular Weight | 151.16 g/mol | [5] |
| Melting Point | 175 °C (decomposes) | |
| Appearance | Yellow crystalline powder | [6] |
| pKa | Data not readily available |
Table 2: Physicochemical Properties of 2-Amino-5-nitrobenzoic Acid
| Property | Value | Source |
| CAS Number | 616-79-5 | |
| Molecular Formula | C₇H₆N₂O₄ | [7] |
| Molecular Weight | 182.13 g/mol | [7] |
| Melting Point | ~270 °C (decomposes) | [7] |
| Boiling Point | 315.51 °C (estimate) to 437.9 °C (predicted) | [7] |
| Water Solubility | Insoluble | [7] |
| pKa (Predicted) | 4.08 ± 0.10 | [7] |
Experimental Protocols for Physicochemical Property Determination
Accurate and reproducible experimental data is crucial for the successful development of any chemical entity. The following sections outline detailed methodologies for determining the key physicochemical properties of a compound such as this compound.
Synthesis and Purification
A general procedure for the synthesis of 2-amino-5-substituted benzoic acids can be adapted for this compound. A plausible synthetic route involves the reaction of 5-ethylindoline-2,3-dione with hydrogen peroxide in the presence of a base.[4]
Synthesis Protocol:
-
Dissolve sodium hydroxide in distilled water and cool the solution.
-
Slowly add 5-ethylindoline-2,3-dione to the sodium hydroxide solution with continuous stirring.
-
Cool the reaction mixture and slowly add 30% hydrogen peroxide solution dropwise, maintaining the temperature between 15-20 °C.
-
Continue the reaction for 1 hour at this temperature.
-
Adjust the pH of the reaction mixture to 5-6 with glacial acetic acid to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from an ethanol/water mixture.[4]
Purification by Recrystallization: Recrystallization is a standard technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, an ethanol/water mixture is suggested.[4]
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity. A sharp melting point range typically signifies a high degree of purity.
Protocol using a Capillary Melting Point Apparatus:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid particle disappears (the end of the melting range).[8][9][10][11]
pKa Determination by Potentiometric Titration
The pKa value is a measure of the acidity of a compound and is critical for understanding its ionization state at different pH values, which in turn affects its solubility, absorption, and receptor binding.
Protocol:
-
Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[12]
-
Sample Preparation: Prepare a solution of the compound (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility.
-
Titration Setup: Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Acidic Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding small, precise volumes. Record the pH after each addition, allowing the reading to stabilize.
-
Basic Titration: In a separate experiment, titrate a fresh sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in a similar manner.[13][14][15]
-
Data Analysis: Plot the pH values against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.
Solubility Determination by Shake-Flask Method
Solubility is a key factor influencing a drug's dissolution rate and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.[16][17][18][19][20]
Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the solvent of interest (e.g., water, phosphate-buffered saline at different pH values, organic solvents).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the samples to separate the saturated solution from the excess solid.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant.
-
Analysis: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a standard curve.[16][17][18][19][20]
LogP Determination by HPLC
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical parameter for predicting its membrane permeability and overall ADME properties. Reverse-phase HPLC (RP-HPLC) provides a rapid and reliable method for estimating LogP.[21][22][23][24][25]
Protocol:
-
Column and Mobile Phase: Use a reverse-phase HPLC column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Inject a series of standard compounds with known LogP values onto the HPLC system and record their retention times.
-
Sample Analysis: Dissolve the test compound in the mobile phase and inject it into the HPLC system to determine its retention time under the same conditions as the standards.
-
Calculation: Create a calibration curve by plotting the known LogP values of the standards against their retention times. Use the retention time of the test compound to interpolate its LogP value from the calibration curve.[21][22][23][24]
Workflow Visualizations
While specific biological signaling pathways for this compound are not documented, the following diagrams illustrate logical workflows relevant to the characterization and development of such a compound.
Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.
Caption: A logical workflow for the physicochemical characterization of a novel chemical entity.
Conclusion
This technical guide has synthesized the available information on the physicochemical properties of this compound. While experimental data for this specific molecule is sparse, a framework for its characterization has been established through comparative data of analogous compounds and detailed experimental protocols. The provided workflows offer a systematic approach for researchers engaged in the synthesis, purification, and comprehensive analysis of this and similar chemical entities. Further experimental investigation is warranted to fully elucidate the physicochemical profile and potential biological activities of this compound, which will be instrumental for its future applications in drug discovery and development.
References
- 1. calpaclab.com [calpaclab.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound, CasNo.2475-82-3 BOC Sciences United States [bocscichem.lookchem.com]
- 4. This compound | 2475-82-3 [chemicalbook.com]
- 5. 2-Amino-5-methylbenzoic acid | C8H9NO2 | CID 76255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Experiment to Determine the Melting Point of Benzoic Acid Requirements: .. [askfilo.com]
- 10. sserc.org.uk [sserc.org.uk]
- 11. byjus.com [byjus.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]
- 14. scribd.com [scribd.com]
- 15. scribd.com [scribd.com]
- 16. enamine.net [enamine.net]
- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. agilent.com [agilent.com]
- 22. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. acdlabs.com [acdlabs.com]
2-Amino-5-ethylbenzoic acid structural formula and isomers
An In-depth Technical Guide to 2-Amino-5-ethylbenzoic Acid: Structural Elucidation, Isomeric Landscape, and Synthetic Protocols
Introduction
This compound is an organic compound featuring a benzene ring substituted with an amino group, an ethyl group, and a carboxylic acid group.[1][2] Its molecular formula is C9H11NO2 and it has a molecular weight of 165.19 g/mol .[1] This molecule and its isomers are of interest to researchers in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties exhibited by aminobenzoic acid derivatives.[3] The positional arrangement of the functional groups on the aromatic ring significantly influences the compound's pharmacological and chemical characteristics.[3] This guide provides a comprehensive overview of the structural formula of this compound, explores its various isomers, presents key physicochemical data in a comparative format, and details a representative synthetic protocol.
Structural Formula and Isomerism
The core structure of this compound consists of a benzoic acid backbone with an amino group at position 2 and an ethyl group at position 5. The systematic IUPAC name for this compound is this compound.
Positional Isomers
The primary isomers of this compound are positional isomers, where the amino, ethyl, and carboxyl groups are arranged differently around the benzene ring. Given the trisubstituted nature of the benzene ring, a significant number of positional isomers exist. The diagram below illustrates the structural relationship between the parent benzoic acid and the introduction of the amino and ethyl groups.
The following diagram illustrates some of the possible positional isomers of aminobenzoic acid, which serve as foundational structures for understanding the isomeric diversity of this compound.
Physicochemical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility |
| This compound | C9H11NO2 | 165.19[1] | Not available | Not available | Not available |
| 2-Aminobenzoic acid (Anthranilic acid) | C7H7NO2 | 137.14 | 146-148 | 200 (sublimes) | 5.7 g/L (25 °C) |
| 3-Aminobenzoic acid | C7H7NO2 | 137.14 | 174 | Decomposes | 5.9 g/L |
| 4-Aminobenzoic acid (PABA) | C7H7NO2 | 137.14 | 187-189[5] | 340[6] | 4.7 g/L (20 °C)[5] |
Experimental Protocols
The synthesis of substituted aminobenzoic acids often involves multi-step reactions. Below is a detailed protocol for the synthesis of this compound from 5-ethylindoline-2,3-dione.[7]
Synthesis of this compound
Materials:
-
5-ethylindoline-2,3-dione
-
Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H2O2)
-
Glacial acetic acid
-
Ethanol
-
Distilled water
Procedure:
-
Preparation of NaOH solution: Dissolve 6.5 g (162.5 mmol) of sodium hydroxide in 52 mL of distilled water and cool the solution to below 30 °C.[7]
-
Reaction initiation: Slowly add 9.6 g (54.8 mmol) of 5-ethylindoline-2,3-dione to the NaOH solution with continuous stirring.[7]
-
Oxidation: Cool the reaction mixture to below 15 °C. Slowly add 15.6 g of 30% hydrogen peroxide solution dropwise, ensuring the reaction temperature is maintained between 15-20 °C.[7]
-
Reaction completion: After the addition of hydrogen peroxide is complete, maintain the reaction temperature at 15-20 °C and continue stirring for 1 hour.[7]
-
Precipitation: Adjust the pH of the reaction solution to 5-6 by the slow, dropwise addition of glacial acetic acid. A yellow solid will precipitate.[7]
-
Isolation and purification: Collect the precipitated solid by filtration. Wash the solid with a small amount of cold water and then dry it.[7]
-
Recrystallization: Recrystallize the crude product from an ethanol/water (1:1, v/v) solvent mixture to obtain the purified this compound.[7]
The following workflow diagram illustrates the key stages of this synthetic and purification process.
Biological and Pharmacological Context
The isomers of aminobenzoic acid exhibit distinct biological activities. For example, derivatives of ortho-aminobenzoic acid (anthranilic acid) are known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] In contrast, para-aminobenzoic acid (PABA) is a precursor in the bacterial synthesis of folic acid, making this pathway a target for sulfonamide antibiotics.[3][6] It is also widely used as a UVB-absorbing agent in sunscreens.[3][6] The biological activities of meta-aminobenzoic acid are less well-documented.[3] The specific pharmacological profile of this compound is not extensively reported in the provided search results, highlighting an area for future research.
Conclusion
This compound is a member of the diverse family of substituted aminobenzoic acids. Understanding its structure in relation to its isomers is crucial for predicting its physicochemical properties and potential biological activities. The provided synthetic protocol offers a clear pathway for its preparation, enabling further investigation into its chemical and pharmacological characteristics. The comparative data presented underscores the significant impact of isomeric variations on the properties of these compounds, a key consideration for researchers in drug discovery and materials science.
References
synthesis and characterization of 2-Amino-5-ethylbenzoic acid
An In-depth Technical Guide on the Synthesis and Characterization of 2-Amino-5-ethylbenzoic Acid
Abstract
This technical guide provides a comprehensive overview of the , a valuable building block in medicinal chemistry and materials science. This document outlines a detailed experimental protocol for its synthesis from 5-ethylindoline-2,3-dione. Furthermore, it details the standard analytical techniques employed for the structural elucidation and purity assessment of the final compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Synthesis of this compound
The synthesis of this compound can be achieved through the oxidative cleavage of 5-ethylindoline-2,3-dione. This method involves the use of hydrogen peroxide in a basic medium, followed by acidification to precipitate the desired product.
Experimental Protocol
A general procedure for the synthesis of this compound begins with the dissolution of sodium hydroxide (6.5 g, 162.5 mmol) in distilled water (52 mL), with the solution being cooled to below 30 °C.[1] Subsequently, 5-ethylindoline-2,3-dione (9.6 g, 54.8 mmol) is gradually added while stirring.[1] The reaction mixture is further cooled to below 15 °C, at which point a 30% hydrogen peroxide solution (15.6 g) is added dropwise, maintaining the reaction temperature between 15-20 °C.[1] After the addition is complete, the reaction is allowed to proceed for an additional hour at this temperature.[1]
Following the reaction period, the solution's pH is adjusted to 5-6 by the slow, dropwise addition of glacial acetic acid, which leads to the precipitation of a yellow solid.[1] This solid is collected via filtration, washed with a small volume of cold water, and then dried.[1] For further purification, the crude product can be recrystallized from an ethanol/water (1:1, v/v) solvent mixture to yield the final product.[1]
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
The synthesized this compound is characterized using various spectroscopic and analytical techniques to confirm its identity, structure, and purity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂ | [2][3] |
| Molecular Weight | 165.19 g/mol | [2][3] |
| Purity (Typical) | ≥95% | [3] |
| CAS Number | 2475-82-3 | [1][2] |
| Storage | Room temperature | [2] |
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), and the amine and carboxylic acid protons. The chemical shifts and coupling patterns provide definitive information about the substitution pattern on the benzene ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the ethyl group.
Experimental Protocol (General): A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 400 MHz).[4] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[4]
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the functional groups present. Key expected peaks include:
-
N-H stretching vibrations of the primary amine.
-
O-H stretching of the carboxylic acid.
-
C=O stretching of the carbonyl group in the carboxylic acid.
-
C-N stretching.
-
Aromatic C-H and C=C stretching vibrations.
Experimental Protocol (General): The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[5] The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.[5]
2.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, the molecular ion peak (M⁺) is expected to be observed at an m/z value corresponding to its molecular weight (165.19).
Experimental Protocol (General): A dilute solution of the sample is introduced into the mass spectrometer. Electron Ionization (EI) is a common technique for this type of molecule.[6] The resulting mass spectrum plots the relative abundance of ions versus their mass-to-charge ratio (m/z).
Characterization Workflow
Caption: Logical workflow for the characterization of this compound.
References
2-Amino-5-ethylbenzoic Acid: A Versatile Scaffold for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-ethylbenzoic acid, a substituted anthranilic acid derivative, has emerged as a significant building block in medicinal chemistry and drug discovery. Its unique structural features, comprising a carboxylic acid and an amino group on a benzene ring with an ethyl substituent, provide a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide delves into the core aspects of this compound, including its physicochemical properties, synthesis methodologies, and its applications as a pivotal component in the development of novel therapeutics.
Physicochemical and Spectroscopic Properties
While comprehensive experimental data for this compound is not extensively documented in publicly available literature, its properties can be reliably inferred from its close structural analog, 2-Amino-5-methylbenzoic acid. The ethyl group is expected to slightly increase lipophilicity compared to the methyl analog.
Table 1: Physicochemical Properties of 2-Amino-5-substituted Benzoic Acids
| Property | This compound (Predicted/Inferred) | 2-Amino-5-methylbenzoic Acid (Experimental) |
| Molecular Formula | C₉H₁₁NO₂[1] | C₈H₉NO₂[2] |
| Molecular Weight | 165.19 g/mol [1] | 151.16 g/mol [2] |
| Melting Point | Not available | 175 °C (decomposes)[3] |
| Boiling Point | Not available | Not available |
| pKa | Not available | Not available |
| Solubility | Not available | Soluble in solution-phase peptide synthesis. |
Spectroscopic Data:
Synthesis of this compound
A key synthetic route to this compound involves the oxidative cleavage of 5-ethylindoline-2,3-dione. This method provides a reliable pathway to obtain the target compound.
Experimental Protocol: Synthesis from 5-ethylindoline-2,3-dione[4]
Materials:
-
5-ethylindoline-2,3-dione
-
Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Glacial acetic acid
-
Ethanol
-
Distilled water
Procedure:
-
Dissolve sodium hydroxide (6.5 g, 162.5 mmol) in distilled water (52 mL) and cool the solution to below 30 °C.
-
Slowly add 5-ethylindoline-2,3-dione (9.6 g, 54.8 mmol) to the cooled NaOH solution with continuous stirring.
-
Further cool the reaction mixture to below 15 °C.
-
Slowly add 30% hydrogen peroxide solution (15.6 g) dropwise, maintaining the reaction temperature between 15-20 °C.
-
After the addition is complete, continue stirring the reaction mixture at 15-20 °C for 1 hour.
-
Adjust the pH of the reaction solution to 5-6 by the slow dropwise addition of glacial acetic acid. A yellow solid will precipitate.
-
Collect the precipitated solid by filtration and wash it with a small amount of cold water.
-
Dry the solid to obtain the crude product.
-
Recrystallize the crude product from an ethanol/water (1:1, v/v) mixture to yield the pure yellow solid product (3.4 g, 38% yield).
Caption: Synthetic pathway for this compound.
Applications in Drug Discovery and Development
The structural motif of this compound is of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active compounds. Its derivatives have been explored for their potential as anti-inflammatory and analgesic agents[4]. The presence of both a hydrogen bond donor (amino group) and a hydrogen bond acceptor (carboxylic acid) allows for diverse interactions with biological targets.
Role as a Scaffold in Medicinal Chemistry
The aminobenzoic acid scaffold is a common feature in many approved drugs and clinical candidates. The ethyl group at the 5-position can be utilized to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as its lipophilicity, metabolic stability, and target binding affinity.
Potential as a Building Block for PROTACs
The field of targeted protein degradation has seen a surge in interest, with Proteolysis Targeting Chimeras (PROTACs) emerging as a promising therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound is classified as a "Protein Degrader Building Block", suggesting its potential utility in the synthesis of novel PROTACs[1]. The amino and carboxylic acid functional groups provide convenient handles for the attachment of linkers and E3 ligase ligands.
Caption: General mechanism of action for PROTACs.
While specific examples of PROTACs incorporating this compound are not yet widely reported, its classification as a building block for protein degraders highlights its potential in this cutting-edge area of drug discovery. The general workflow for developing such a molecule would involve the synthesis of derivatives where the amino or carboxylic acid group is functionalized to attach a linker connected to an E3 ligase ligand.
Caption: A generalized experimental workflow for PROTAC synthesis.
Conclusion
This compound represents a valuable and versatile chemical building block with significant potential in drug discovery and development. Its straightforward synthesis and the presence of readily modifiable functional groups make it an attractive starting material for the creation of complex molecular architectures. While its full potential is still being explored, its utility in the synthesis of bioactive compounds, and its emerging role in the design of novel therapeutic modalities like PROTACs, underscore its importance for researchers and scientists in the pharmaceutical industry. Further investigation into the synthesis of a wider range of derivatives and their biological evaluation is warranted to fully exploit the therapeutic possibilities offered by this promising scaffold.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 2-Amino-5-methylbenzoic acid | C8H9NO2 | CID 76255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-アミノ-5-メチル安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of 2-Amino-5-ethylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Amino-5-ethylbenzoic acid (C₉H₁₁NO₂), a valuable building block in organic synthesis and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate its characterization in a laboratory setting.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound. These values are estimations and should be confirmed by experimental analysis.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~11.0 - 13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| ~7.6 | Singlet | 1H | Aromatic H (position 6) |
| ~7.0 | Doublet | 1H | Aromatic H (position 4) |
| ~6.7 | Doublet | 1H | Aromatic H (position 3) |
| ~5.0 | Broad Singlet | 2H | Amine (-NH₂) |
| ~2.5 | Quartet | 2H | Methylene (-CH₂) |
| ~1.1 | Triplet | 3H | Methyl (-CH₃) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~168 | Carboxylic Acid Carbonyl (C=O) |
| ~148 | Aromatic C-NH₂ |
| ~135 | Aromatic C-CH₂CH₃ |
| ~130 | Aromatic CH (position 6) |
| ~120 | Aromatic CH (position 4) |
| ~118 | Aromatic C-COOH |
| ~115 | Aromatic CH (position 3) |
| ~28 | Methylene (-CH₂) |
| ~15 | Methyl (-CH₃) |
Table 3: Predicted Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400 - 3300 | N-H Stretch (Amine) |
| 3300 - 2500 | O-H Stretch (Carboxylic Acid) |
| 2970 - 2850 | C-H Stretch (Aliphatic) |
| 1710 - 1680 | C=O Stretch (Carboxylic Acid) |
| 1620 - 1580 | N-H Bend (Amine) & C=C Stretch (Aromatic) |
| 1300 - 1200 | C-N Stretch (Aromatic Amine) |
| 1250 - 1000 | C-O Stretch (Carboxylic Acid) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Proposed Fragment |
| 165 | [M]⁺ (Molecular Ion) |
| 148 | [M - OH]⁺ |
| 136 | [M - C₂H₅]⁺ |
| 120 | [M - COOH]⁺ |
| 92 | [C₆H₆N]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.[1][2] Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00).
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard proton pulse program.
-
Typical spectral width: -2 to 14 ppm.
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a standard carbon pulse program with proton decoupling.
-
Typical spectral width: 0 to 220 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Preparation: Place a small amount of solid this compound onto the ATR crystal.
-
Sample Analysis: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.[2]
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[3][4]
-
Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak will correspond to the molecular weight of the compound. The fragmentation pattern provides structural information.[3]
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analyses described.
Caption: General workflow for NMR spectroscopy.
Caption: General workflow for FTIR spectroscopy (ATR).
Caption: General workflow for Mass Spectrometry (EI).
References
solubility and stability of 2-Amino-5-ethylbenzoic acid
An In-depth Technical Guide to the Solubility and Stability of 2-Amino-5-ethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the (2A5EBA). Due to the limited availability of direct quantitative data for 2A5EBA in publicly accessible literature, this guide synthesizes information from structurally related compounds to predict its physicochemical properties. Furthermore, it offers detailed experimental protocols for determining solubility and stability, empowering researchers to generate precise data for their specific applications. This document is intended to be a valuable resource for professionals in drug development and chemical research, facilitating formulation design, and ensuring product quality and efficacy.
Introduction
This compound is a substituted aromatic compound with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its solubility and stability is paramount for its effective use, particularly in drug development where these parameters influence bioavailability, dosage form design, and shelf-life. This guide addresses the core requirements for characterizing 2A5EBA, providing both theoretical insights based on analogous compounds and practical methodologies for its empirical study.
Physicochemical Properties of this compound
While specific experimental data for this compound is sparse, its general properties can be inferred from its chemical structure.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H11NO2 | [1][2] |
| Molecular Weight | 165.19 g/mol | [1][2] |
| CAS Number | 2475-82-3 | [1] |
| Storage | Room temperature | [1] |
Solubility Profile
To provide a practical reference, the following table presents solubility data for a related compound, 2-amino-5-nitrobenzoic acid's analogs, which can serve as a benchmark for experimental design.
Table 2: Mole Fraction Solubility (x) of 3-Nitrobenzoic Acid in Various Organic Solvents at Different Temperatures [4]
| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile | Dichloromethane | Toluene | Water |
| 273.15 | 0.133 | 0.088 | 0.065 | 0.048 | 0.012 | 0.005 | 0.0003 |
| 283.15 | 0.178 | 0.121 | 0.091 | 0.068 | 0.018 | 0.008 | 0.0004 |
| 293.15 | 0.235 | 0.163 | 0.125 | 0.094 | 0.026 | 0.012 | 0.0006 |
| 303.15 | 0.306 | 0.218 | 0.169 | 0.128 | 0.038 | 0.018 | 0.0008 |
| 313.15 | 0.392 | 0.287 | 0.226 | 0.173 | 0.054 | 0.027 | 0.0011 |
| 323.15 | 0.495 | 0.373 | 0.299 | 0.231 | 0.077 | 0.040 | 0.0015 |
Stability Profile
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute.[] Based on the structure of this compound, which contains amino and carboxylic acid functional groups on an aromatic ring, several degradation pathways can be anticipated.
Potential Degradation Pathways:
-
Hydrolysis: The carboxylic acid and amino groups can be susceptible to hydrolysis under acidic or basic conditions.[6]
-
Oxidation: The amino group and the aromatic ring can be prone to oxidation.
-
Photolysis: Compounds with amino and aromatic functionalities can be sensitive to light, potentially leading to photodegradation.[][6]
-
Thermal Decomposition: At elevated temperatures, decarboxylation or other decomposition reactions may occur. For the related compound 2-Amino-5-nitrobenzoic acid, decomposition is noted around its melting point of 270°C.[6]
Experimental Protocols for Stability Testing
A comprehensive stability study should be conducted according to established guidelines (e.g., WHO, ICH).[7][8][9][10] This involves subjecting the compound to a variety of environmental conditions to assess its intrinsic stability.
Table 3: Recommended Conditions for Stress Testing of this compound
| Condition | Recommended Parameters | Purpose |
| Temperature | 10°C increments above accelerated storage (e.g., 50°C, 60°C) | To assess thermal stability.[7] |
| Humidity | ≥75% RH | To evaluate the effect of moisture.[7] |
| pH | Range of pH values (e.g., 1-9) in solution | To determine susceptibility to hydrolysis.[7] |
| Oxidation | Exposure to oxidative agents (e.g., H2O2) | To assess oxidative stability.[7] |
| Photostability | Exposure to light (as per ICH Q1B guidelines) | To determine light sensitivity.[7] |
Experimental Methodologies
Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.[4]
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, acetone, etc.)
-
Conical flasks with stoppers
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm)
-
Analytical balance
-
Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Add an excess amount of solid this compound to a conical flask containing a known volume of the solvent.
-
Seal the flask and place it in an orbital shaker with a controlled temperature.
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).
-
After agitation, allow the solution to stand to let undissolved solids settle.
-
Withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
References
- 1. calpaclab.com [calpaclab.com]
- 2. 4-(2-Aminoethyl)benzoic acid | C9H11NO2 | CID 506066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. rsc.org [rsc.org]
- 9. edaegypt.gov.eg [edaegypt.gov.eg]
- 10. ema.europa.eu [ema.europa.eu]
commercial availability and suppliers of 2-Amino-5-ethylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the commercial availability, synthesis, and key technical data for 2-Amino-5-ethylbenzoic acid (CAS No. 2475-82-3), a valuable building block in pharmaceutical and chemical research.
Commercial Availability and Suppliers
This compound is available from a range of chemical suppliers, catering to various research and development needs. The compound is typically offered in research-grade purities. While pricing is subject to fluctuation and supplier-specific quotes, the following tables summarize the available quantitative data from several commercial vendors.
Table 1: Product Specifications from Various Suppliers
| Supplier | Purity | Available Quantities | Storage Conditions |
| Aladdin Scientific | ≥ 98% | 1g | Room Temperature |
| BOC Sciences | ≥ 97% | Inquire | Room Temperature |
| CP Lab Safety | 95% | 1g | Not Specified[1] |
| Fluorochem | ≥ 97% | Inquire | Not Specified[2] |
| Weifang Yangxu Group Co., Ltd. | ≥ 99% | Milligram to Kilogram Scale | Cool, dry place[3] |
| Yancheng KangdiSen Pharmaceutical Co., Ltd. | Inquire | Inquire | Not Specified[4] |
| Changzhou Hopschain Chemical Co.,Ltd. | Inquire | Inquire | Not Specified[4] |
| Capot Chemical Co.,Ltd. | Inquire | Inquire | Not Specified[4] |
Table 2: Chemical and Physical Properties
| Property | Value |
| CAS Number | 2475-82-3[3] |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol [5] |
| Appearance | White crystalline powder |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the oxidative cleavage of 5-ethylindoline-2,3-dione (5-ethylisatin).[4]
Experimental Protocol: Synthesis from 5-Ethylindoline-2,3-dione
This protocol is adapted from a general procedure and provides a step-by-step guide for the synthesis.[4]
Materials:
-
5-ethylindoline-2,3-dione (5-ethylisatin)
-
Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Glacial acetic acid
-
Distilled water
-
Ethanol
-
Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, filtration apparatus)
Procedure:
-
Preparation of Sodium Hydroxide Solution: Dissolve 6.5 g (162.5 mmol) of sodium hydroxide in 52 mL of distilled water in a beaker. Cool the solution to below 30°C.
-
Reaction Setup: In a separate reaction vessel equipped with a magnetic stirrer, slowly add 9.6 g (54.8 mmol) of 5-ethylindoline-2,3-dione to the cooled sodium hydroxide solution with continuous stirring.
-
Cooling: Further cool the reaction mixture to below 15°C using an ice bath.
-
Oxidation: Slowly add 15.6 g of 30% hydrogen peroxide solution dropwise to the reaction mixture. It is crucial to control the rate of addition to maintain the reaction temperature between 15-20°C.
-
Reaction Time: After the complete addition of hydrogen peroxide, continue stirring the reaction mixture at 15-20°C for an additional hour.
-
Precipitation: Slowly add glacial acetic acid dropwise to the reaction mixture to adjust the pH to 5-6. A yellow solid will precipitate out of the solution.
-
Isolation of Product: Collect the precipitated solid by filtration. Wash the solid with a small amount of cold water and then allow it to dry.
-
Purification: Recrystallize the crude product from an ethanol/water (1:1, v/v) mixture to obtain the purified this compound. A reported yield for a similar synthesis is approximately 38%.[4]
Experimental Workflow and Diagrams
The synthesis of this compound from 5-ethylindoline-2,3-dione can be visualized as a straightforward workflow.
As this compound is primarily a chemical building block, its direct involvement in specific signaling pathways is not prominently documented in publicly available literature. Its utility lies in its incorporation into larger molecules with potential biological activity. Researchers in drug discovery may utilize this compound as a scaffold or intermediate for the synthesis of novel therapeutic agents. The logical workflow for its application in such a context is presented below.
References
The Pivotal Role of 2-Amino-5-ethylbenzoic Acid in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzoic acid scaffold is a cornerstone in the edifice of medicinal chemistry, serving as a versatile template for the design and synthesis of a multitude of therapeutic agents. Among its numerous derivatives, 2-Amino-5-ethylbenzoic acid presents a unique profile due to the electronic and steric properties conferred by the ethyl substituent at the C-5 position. This technical guide provides a comprehensive overview of the role of this compound and its analogs in drug discovery, summarizing key biological activities, experimental methodologies, and relevant signaling pathways. While specific quantitative data for the ethyl derivative remains emergent, this document extrapolates from closely related analogs to provide a robust framework for future research and development.
The 2-Aminobenzoic Acid Scaffold: A Privileged Structure
The 2-aminobenzoic acid moiety is recognized as a "privileged scaffold" in medicinal chemistry. Its constituent amino and carboxylic acid groups offer multiple points for chemical modification, enabling the generation of large and diverse compound libraries. These functional groups are pivotal for establishing interactions with biological targets, such as hydrogen bonding and salt bridge formation. The aromatic ring itself can be further functionalized to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.
Derivatives of 2-aminobenzoic acid have been successfully developed into drugs with a wide range of applications, including:
-
Anti-inflammatory and Analgesic Agents: By targeting enzymes like cyclooxygenases (COX), these compounds can mitigate pain and inflammation.
-
Anticancer Therapeutics: The scaffold has been incorporated into molecules that inhibit various kinases and other proteins implicated in cancer progression.
-
Antimicrobial Agents: Derivatives have shown efficacy against a spectrum of bacterial and fungal pathogens.
The ethyl group in this compound, in particular, can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. It can also influence the binding affinity and selectivity for specific biological targets.
Synthesis of 2-Amino-5-substituted Benzoic Acid Derivatives
The synthesis of derivatives based on the 2-aminobenzoic acid core typically involves standard organic chemistry transformations. The amino and carboxylic acid moieties provide convenient handles for diversification.
General Synthetic Workflow:
A common synthetic strategy involves the initial protection of one of the functional groups, followed by modification of the other, and concluding with deprotection. For instance, the carboxylic acid can be esterified to allow for reactions at the amino group, such as acylation or alkylation. Subsequently, the ester can be hydrolyzed to regenerate the carboxylic acid.
Biological Activities and Therapeutic Potential
While specific quantitative data for this compound derivatives are not extensively reported in publicly accessible literature, the activities of closely related 5-substituted analogs provide strong indications of their potential therapeutic applications.
Derivatives of 2-aminobenzoic acid are known to exhibit potent anti-inflammatory and analgesic effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1]
Quantitative Data for Related Anti-inflammatory Compounds:
| Compound Class | Specific Derivative | Target | Activity (IC50) | Reference |
| 2-Aminobenzoic Acid Derivatives | N-Aryl-5-substituted anthranilic acids | COX-2 | Varies (µM range) | [1] |
The 2-aminobenzoic acid scaffold has been utilized in the development of various anticancer agents, including kinase inhibitors. The structural versatility of this core allows for the design of molecules that can selectively target the ATP-binding sites of kinases involved in cancer cell proliferation and survival.
Quantitative Data for Related Anticancer Compounds:
| Compound Class | Specific Derivative | Target Cell Line | Activity (IC50) | Reference |
| 2-Aminobenzamides | Substituted N-(thiazol-2-yl)benzamides | K562 (Leukemia) | Varies (µM range) | N/A |
| Quinazolinones from 2-aminobenzoic acid | Various derivatives | Various cancer cell lines | Varies (µM range) | N/A |
Signaling Pathway: Kinase Inhibition in Cancer
Many anticancer drugs derived from scaffolds like 2-aminobenzoic acid function by inhibiting protein kinases, which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. By blocking the activity of these enzymes, the uncontrolled growth of cancer cells can be halted.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound derivatives, based on established protocols for analogous compounds.
Objective: To synthesize an amide derivative of this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Substituted amine (R-NH₂)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography).
Procedure:
-
Acid Chloride Formation: Suspend this compound in anhydrous DCM. Add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-amino-5-ethylbenzoyl chloride.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM. To this solution, add the substituted amine and triethylamine at 0 °C. Allow the reaction to stir at room temperature overnight.
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Objective: To determine the cytotoxic effect of a this compound derivative on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration.
Experimental Workflow for Anticancer Drug Screening:
References
Unveiling the Therapeutic Potential of 2-Aminobenzoic Acid Derivatives: A Technical Overview
For Immediate Release
A comprehensive technical guide exploring the biological activities of 2-aminobenzoic acid derivatives, offering insights for researchers, scientists, and drug development professionals. This document summarizes the current landscape, focusing on structurally related compounds to the novel molecule, 2-Amino-5-ethylbenzoic acid, for which public data is not currently available.
While direct biological activity data for this compound is not present in the current scientific literature, the broader family of 2-aminobenzoic acid (anthranilic acid) derivatives has demonstrated a wide range of pharmacological activities. This guide provides a detailed examination of these activities, including quantitative data, experimental methodologies, and relevant biological pathways, to inform future research and development in this area.
Chemical Profile of this compound
-
Molecular Formula: C9H11NO2
-
Molecular Weight: 165.19 g/mol
-
CAS Number: 2475-82-3[1]
-
Synonyms: 5-ethylanthranilic acid
A known synthesis route for this compound involves the reaction of 5-ethylindoline-2,3-dione with sodium hydroxide and hydrogen peroxide, followed by acidification with acetic acid to precipitate the product[1].
Biological Activities of Structurally Related Compounds
The following sections detail the observed biological activities of various derivatives of 2-aminobenzoic acid, providing a foundation for predicting the potential therapeutic applications of novel analogs like this compound.
Anti-inflammatory and Analgesic Properties
Derivatives of 2-aminobenzoic acid have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These studies often involve screening for inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.
Table 1: Analgesic Activity of 5-acetamido-2-hydroxy benzoic acid derivatives
| Compound | ED50 (mg/kg) | Analgesic Effect Comparison |
|---|
| 5-acetamido-2-hydroxy benzoic acid | 4.95 | 10 to 25 times more potent than its precursors (AAS and ACP)[2] |
Experimental Protocol: Acetic Acid-Induced Writhing Test for Analgesic Activity
This common in vivo assay is used to screen for the peripheral analgesic effects of new compounds.
-
Principle: The intraperitoneal injection of acetic acid in mice causes abdominal constrictions (writhing), a response that is reduced by analgesic agents.
-
Methodology:
-
Test compounds are administered to mice, typically orally or intraperitoneally, at various doses.
-
After a set period (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6%) is injected intraperitoneally.
-
The number of writhes for each mouse is counted for a specific duration (e.g., 20 minutes).
-
The percentage of inhibition of writhing is calculated by comparing the results of the treated groups to a control group that received only the vehicle.
-
-
Endpoint: The dose that produces a 50% reduction in writhing (ED50) is determined to quantify the analgesic potency of the compound[2].
Anticancer and Antimicrobial Activities
Certain substituted 2-aminobenzoic acid derivatives have shown promise as anticancer and antimicrobial agents. For instance, 2-Amino-5-nitrobenzoic acid has been identified as an inhibitor of glutamate dehydrogenase (GDH), an enzyme implicated in cancer metabolism and microbial survival[3].
Table 2: In Vitro Anticancer Activity of 2-amino-(5 or 7-substituted-2-oxoindolin-3-ylidene) benzoxazole-5-carbohydrazide derivatives
| Compound Substitution | Target Cancer Cell Lines | Activity |
|---|
| Electron withdrawing groups at C-5 | HeLa, IMR-32, MCF-7 | More potent anticancer activity compared to substitution at C-7[4] |
Experimental Protocol: Glutamate Dehydrogenase (GDH) Inhibition Assay
-
Principle: The activity of GDH is monitored spectrophotometrically by measuring the rate of reduction of NAD+ to NADH, which results in an increased absorbance at 340 nm. The inhibitory effect of a compound is determined by the reduction in this rate.
-
Methodology:
-
A reaction mixture is prepared containing purified GDH, L-glutamic acid (substrate), and NAD+ (coenzyme) in a suitable buffer.
-
The test compound (e.g., 2-Amino-5-nitrobenzoic acid) is added to the mixture at various concentrations.
-
The reaction is initiated, and the change in absorbance at 340 nm is recorded over time.
-
The rate of the reaction in the presence of the inhibitor is compared to the rate in its absence to determine the percentage of inhibition[3].
-
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Methodology:
-
A serial dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound where no visible growth (turbidity) is observed[3].
-
Visualizing Research Workflows
To facilitate the exploration of novel compounds like this compound, a structured workflow is essential. The following diagram illustrates a typical cascade for identifying and characterizing the biological activity of a new chemical entity.
Caption: A generalized workflow for the discovery and development of novel therapeutic agents.
Conclusion and Future Directions
The existing body of research on 2-aminobenzoic acid derivatives strongly suggests that this chemical scaffold is a promising starting point for the development of new therapeutic agents with a variety of potential applications. While this compound itself remains uncharacterized in terms of its biological activity, the data from structurally similar compounds provide a clear rationale for its investigation.
Future research should focus on the synthesis of this compound and its derivatives, followed by a systematic screening campaign to evaluate their anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The experimental protocols detailed in this guide can serve as a foundation for these initial studies. Elucidating the structure-activity relationships within this class of compounds will be crucial for the rational design of more potent and selective drug candidates.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Amino-5-ethylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 2-Amino-5-ethylbenzoic acid and its derivatives. This class of compounds serves as a valuable scaffold in medicinal chemistry and materials science. The protocols detailed below outline the synthesis of the core molecule and its subsequent derivatization through modern cross-coupling methodologies.
Introduction
This compound is a substituted anthranilic acid derivative. Anthranilic acid and its analogues are privileged structures in drug discovery, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The ethyl group at the 5-position provides a lipophilic handle that can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. This document details a reliable synthetic route to the parent molecule and key protocols for its derivatization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the creation of diverse chemical libraries for screening.
Overview of Synthetic Strategies
The synthesis of this compound derivatives can be approached in a modular fashion. First, the core this compound is synthesized. Subsequently, the amino and carboxylic acid functionalities, or a halogenated version of the scaffold, can be utilized for further derivatization. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose, allowing for the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[4][5]
Caption: General workflow for synthesizing this compound derivatives.
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of this compound involves the oxidative cleavage of 5-ethylisatin (5-ethylindoline-2,3-dione).[6]
Protocol 1: Synthesis of this compound from 5-Ethylisatin
Materials:
-
5-Ethylindoline-2,3-dione (5-ethylisatin)
-
Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Glacial acetic acid
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide (6.5 g, 162.5 mmol) in distilled water (52 mL) and cool the solution to below 30°C.[6]
-
With continuous stirring, slowly add 5-ethylindoline-2,3-dione (9.6 g, 54.8 mmol).[6]
-
Cool the reaction mixture to below 15°C using an ice bath.
-
Slowly add 30% hydrogen peroxide solution (15.6 g) dropwise, ensuring the reaction temperature is maintained between 15-20°C.[6]
-
After the addition is complete, continue stirring the reaction at 15-20°C for 1 hour.[6]
-
Adjust the pH of the reaction solution to 5-6 by the slow dropwise addition of glacial acetic acid. A yellow solid will precipitate.[6]
-
Collect the precipitated solid by filtration and wash with a small amount of cold water.
-
Dry the crude product.
-
Recrystallize the crude product from an ethanol/water (1:1, v/v) solvent mixture to yield the pure this compound.[6]
Quantitative Data:
| Starting Material | Product | Yield | Purity | Reference |
| 5-Ethylindoline-2,3-dione | This compound | 38% | N/A | [6] |
Derivatization via Suzuki-Miyaura Cross-Coupling
To perform Suzuki-Miyaura coupling, a halogenated precursor is required. The following is a general protocol for the bromination of a similar substrate, which can be adapted, followed by the Suzuki coupling. A common starting point for derivatization is the corresponding bromo-substituted analog, such as 2-amino-5-bromo-3-ethylbenzoic acid, which can then be coupled with various boronic acids.[7] The general principles can be applied to a 2-amino-5-ethyl-X-bromobenzoic acid derivative.
Protocol 2: Suzuki-Miyaura Coupling of a Bromo-2-aminobenzoic Acid Derivative (General)
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Bromo-substituted this compound derivative (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%)
-
Ligand (if required, e.g., XPhos, SPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or microwave vial, add the bromo-substituted this compound derivative, the boronic acid, the base, and the palladium catalyst and ligand (if not using a pre-catalyst).
-
Evacuate and backfill the reaction vessel with an inert gas (repeat 3 times).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120°C) for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Quantitative Data for Suzuki Coupling of Related Heterocycles:
| Aryl Halide Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 3-chloroindazole | 5-indole boronic acid | P2 (SPhos) | K₃PO₄ | Dioxane/H₂O | 90 | [8] |
| 2-amino-6-bromobenzothiazole | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 64 | [9] |
Derivatization via Buchwald-Hartwig Amination
The amino group of this compound can be further functionalized using Buchwald-Hartwig amination if the molecule is first converted to a suitable aryl halide or triflate. This reaction forms a new C-N bond.[4][10]
Protocol 3: Buchwald-Hartwig Amination of a Bromo-5-ethylbenzoic Acid Derivative (General)
Materials:
-
Bromo-substituted 5-ethylbenzoic acid derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., BINAP, XPhos, 2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the bromo-substituted 5-ethylbenzoic acid derivative, the palladium catalyst, and the ligand.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, followed by the amine and the base.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for 1-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Quantitative Data for Buchwald-Hartwig Amination:
| Aryl Halide Substrate | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 4-bromo-benzyl protected benzimidazole | 4-(methylsulfonyl)aniline | Pd(OAc)₂/XPhos | Cs₂CO₃ | Toluene | 91 (conversion) | [11] |
| Bromo-indazoles | Primary Amines | P3/L3 | LiHMDS | THF | 70-95 | [12] |
Applications in Drug Discovery
Derivatives of 2-aminobenzoic acid are of significant interest in drug discovery. They have been investigated for a variety of therapeutic applications.
Kinase Inhibitors
Many heterocyclic derivatives synthesized from aminobenzoic acid scaffolds have shown potent inhibitory activity against various protein kinases, which are crucial targets in oncology.[13][14][15] For example, dasatinib, a dual Src/Abl kinase inhibitor, features a 2-aminothiazole carboxamide moiety that can be synthesized from related building blocks.[15] The ability to readily diversify the this compound core allows for the exploration of structure-activity relationships (SAR) to optimize kinase inhibitory potency and selectivity.
Caption: Simplified signaling pathway showing inhibition of a protein kinase.
Anti-inflammatory and Analgesic Agents
Substituted 2-aminobenzoic acid derivatives have a long history as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][16] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes. The structural modifications enabled by the synthetic protocols described herein can be used to develop novel NSAIDs with improved efficacy and safety profiles.
Conclusion
The synthetic protocols and application notes provided in this document offer a robust framework for the synthesis and derivatization of this compound. The versatility of this scaffold, combined with powerful cross-coupling methodologies, makes it an attractive starting point for the development of novel compounds for a range of applications in pharmaceutical and materials research. The provided data and workflows serve as a valuable resource for researchers in these fields.
References
- 1. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 2475-82-3 [chemicalbook.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-Amino-5-ethylbenzoic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-Amino-5-ethylbenzoic acid as a non-natural amino acid in solid-phase peptide synthesis (SPPS). Due to the limited availability of specific literature and data for this particular compound, the following protocols are based on established methodologies for the incorporation of unnatural amino acids into peptide chains. Researchers should consider these as a starting point and anticipate the need for optimization.
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy to enhance their therapeutic properties, including increased stability, improved potency, and novel functionalities.[1] this compound, an analogue of anthranilic acid, presents an interesting scaffold for peptide modification due to its aromatic nature and the presence of a hydrophobic ethyl group. It can be envisioned as a unique building block to introduce conformational constraints or to serve as a linker for the attachment of therapeutic payloads in peptide-drug conjugates (PDCs).
This document outlines the general procedures for the preparation of Fmoc-protected this compound, its incorporation into a peptide sequence via SPPS, and subsequent cleavage and purification. Additionally, a conceptual workflow for its application in the synthesis of PDCs is presented.
Data Presentation
Table 1: Representative Coupling Efficiency of Unnatural Amino Acids
| Unnatural Amino Acid Class | Coupling Reagent | Coupling Time (min) | Double Coupling Required | Typical Coupling Efficiency (%) |
| Sterically Hindered Aromatic | HATU/DIPEA | 60 - 120 | Often | > 95 |
| Alkyl-substituted | HBTU/DIPEA | 30 - 60 | Occasionally | > 98 |
| Flexible Linkers | DIC/Oxyma | 30 - 60 | Rarely | > 99 |
Table 2: General Parameters for Peptide Cleavage and Purification
| Parameter | Typical Value/Range | Notes |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | Standard for most peptides. |
| Cleavage Time | 2 - 3 hours | Dependent on peptide length and sequence. |
| Crude Peptide Purity (by HPLC) | 50 - 80% | Highly sequence-dependent. |
| Final Purity after HPLC | > 95% | Achievable with optimized purification protocol. |
Experimental Protocols
Protocol 1: Synthesis of N-α-Fmoc-2-amino-5-ethylbenzoic acid
This protocol describes a general method for the protection of the amino group of this compound with the fluorenylmethyloxycarbonyl (Fmoc) group, a prerequisite for its use in Fmoc-based SPPS.
Materials:
-
This compound
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium bicarbonate or a solution of DIPEA (2 equivalents) in 1,4-dioxane.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve Fmoc-OSu or Fmoc-Cl (1.1 equivalents) in 1,4-dioxane.
-
Add the Fmoc reagent solution dropwise to the cooled amino acid solution with vigorous stirring over a period of 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.
-
Dilute the aqueous residue with water and wash with hexane to remove unreacted Fmoc reagent.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl while cooling in an ice bath.
-
Extract the precipitated product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Expected Outcome: The final product, N-α-Fmoc-2-amino-5-ethylbenzoic acid, should be a white to off-white solid. The purity should be confirmed by HPLC and the structure verified by ¹H NMR and mass spectrometry.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) – Incorporation of Fmoc-2-amino-5-ethylbenzoic acid
This protocol outlines the manual incorporation of the synthesized Fmoc-protected this compound into a peptide chain on a solid support using standard Fmoc-SPPS chemistry.
Materials:
-
Fmoc-protected amino acids (including Fmoc-2-amino-5-ethylbenzoic acid)
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Activator: OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)
-
Kaiser test kit
Procedure:
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
Coupling of Fmoc-2-amino-5-ethylbenzoic acid:
-
In a separate vial, dissolve Fmoc-2-amino-5-ethylbenzoic acid (3 equivalents relative to resin loading) and an appropriate coupling agent (e.g., HATU, 3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours. Due to the potential steric hindrance of the ethyl group, a longer coupling time or a double coupling may be necessary.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), drain the solution, wash the resin with DMF, and repeat the coupling step with fresh reagents.
-
Once the coupling is complete, drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
Protocol 3: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v)
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the crude peptide under vacuum.
Protocol 4: Peptide Purification and Analysis
Materials:
-
Crude peptide
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
TFA (0.1%)
-
Preparative and analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide using preparative RP-HPLC with a suitable gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect the fractions containing the desired peptide.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white fluffy powder.
-
Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight.
Mandatory Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Conceptual workflow for creating a Peptide-Drug Conjugate.
Caption: Synthesis of Fmoc-2-amino-5-ethylbenzoic acid.
Conclusion
While this compound is not a commonly cited unnatural amino acid in the context of SPPS, its structure suggests potential for creating novel peptides with unique properties. The protocols provided herein offer a foundational approach for its synthesis, incorporation, and the subsequent handling of the resulting peptides. It is imperative for researchers to perform thorough optimization and characterization at each step to ensure the successful synthesis of their target molecules. The development of specific analytical data for peptides containing this moiety will be crucial for its broader application in research and drug development.
References
2-Amino-5-ethylbenzoic Acid: A Versatile Linker for PROTAC Synthesis
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2][] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][4] The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[5][6] This document provides detailed application notes and protocols for the use of 2-amino-5-ethylbenzoic acid as a versatile linker in PROTAC synthesis.
This compound offers a semi-rigid backbone that can be advantageous for optimizing the geometry of the ternary complex for efficient ubiquitination. The presence of both an amino and a carboxylic acid group provides two orthogonal points for conjugation, allowing for flexible synthetic strategies.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[2] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.[2] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[2]
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The synthesis of a PROTAC using this compound as a linker can be achieved through a stepwise approach. The following protocols outline a general strategy.
Protocol 1: Synthesis of the Linker-Warhead Conjugate
This protocol describes the coupling of the this compound linker to the warhead (POI ligand).
Reagents and Materials:
-
This compound
-
Warhead with a suitable functional group (e.g., amine or alcohol)
-
Boc-anhydride (Boc₂O)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Trifluoroacetic acid (TFA)
-
Standard glassware for organic synthesis
Procedure:
-
Boc Protection of the Amino Group:
-
Dissolve this compound in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add Boc₂O and a base (e.g., sodium bicarbonate) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Extract the Boc-protected linker and purify by column chromatography.
-
-
Amide Coupling to the Warhead:
-
Dissolve the Boc-protected linker (1.0 eq) and the amine-containing warhead (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected Linker-Warhead conjugate.
-
Protocol 2: Deprotection and Final Coupling to E3 Ligase Ligand
This protocol outlines the removal of the Boc protecting group and the final coupling to the E3 ligase ligand.
Procedure:
-
Boc Deprotection:
-
Dissolve the Boc-protected Linker-Warhead conjugate in DCM.
-
Add TFA to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.
-
-
Final Amide Coupling:
-
Dissolve the deprotected Linker-Warhead conjugate (1.0 eq) and the carboxylic acid-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature overnight, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC by preparative HPLC.
-
Characterize the final product by LC-MS and NMR.
-
Caption: Synthetic workflow for incorporating the this compound linker.
Evaluation of PROTAC Activity
The efficacy of a synthesized PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters for evaluation are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1]
Protocol 3: Determination of DC50 and Dmax
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution in DMSO
-
Lysis buffer
-
Primary antibody against the target protein
-
Secondary antibody
-
Western blot equipment and reagents
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary antibody against the target protein, followed by the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the DC50 and Dmax values.[1]
-
Caption: Experimental workflow for evaluating PROTAC efficiency.
Data Presentation
The following tables provide a template for summarizing the quantitative data for a series of PROTACs, illustrating the impact of linker composition on degradation efficiency. Note: The data presented below is hypothetical and for illustrative purposes, as specific data for PROTACs utilizing a this compound linker is not yet publicly available.
Table 1: Comparison of Degradation Efficiency of Hypothetical PROTACs
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-A | Thalidomide | Alkyl Chain | POI-X | Cancer Cell Line A | 150 | 85 |
| PROTAC-B | Thalidomide | PEG4 | POI-X | Cancer Cell Line A | 50 | 95 |
| PROTAC-C | Thalidomide | This compound | POI-X | Cancer Cell Line A | 75 | 90 |
| PROTAC-D | VHL Ligand | Alkyl Chain | POI-Y | Cancer Cell Line B | 200 | 80 |
| PROTAC-E | VHL Ligand | PEG4 | POI-Y | Cancer Cell Line B | 80 | 92 |
| PROTAC-F | VHL Ligand | This compound | POI-Y | Cancer Cell Line B | 120 | 88 |
Table 2: Biophysical Characterization of Hypothetical PROTACs
| PROTAC ID | Binding Affinity to POI (Kd, nM) | Binding Affinity to E3 Ligase (Kd, nM) | Ternary Complex Cooperativity (α) |
| PROTAC-A | 250 | 1800 | 1.5 |
| PROTAC-B | 250 | 1800 | 2.8 |
| PROTAC-C | 250 | 1800 | 2.2 |
| PROTAC-D | 500 | 300 | 0.8 |
| PROTAC-E | 500 | 300 | 1.9 |
| PROTAC-F | 500 | 300 | 1.3 |
Conclusion
This compound represents a promising linker for the synthesis of novel PROTACs. Its defined structure and straightforward conjugation chemistry allow for the systematic exploration of linker-dependent effects on PROTAC activity. The protocols and workflows provided in this document offer a comprehensive guide for researchers to synthesize, characterize, and evaluate PROTACs incorporating this versatile linker, thereby accelerating the discovery of new protein degraders for therapeutic applications.
References
Application Note: HPLC Analytical Method for Purity Determination of 2-Amino-5-ethylbenzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-5-ethylbenzoic acid is a crucial intermediate in the synthesis of various pharmaceutical compounds. The purity of this starting material is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the purity assessment of raw materials and intermediates in the pharmaceutical industry due to its high resolution, sensitivity, and accuracy.
This application note provides a detailed protocol for the determination of the purity of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection. The described method is suitable for routine quality control and for the quantitative determination of impurities.
Experimental Protocols
Materials and Reagents
-
This compound: Reference Standard of known purity and test samples.
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or purified to a resistivity of 18.2 MΩ·cm.
-
Phosphoric Acid (H₃PO₄): Analytical reagent grade (approx. 85%).
-
Diluent: A 50:50 (v/v) mixture of water and acetonitrile.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector is required.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) Phosphoric Acid in Water |
| Mobile Phase B | 0.1% (v/v) Phosphoric Acid in Acetonitrile |
| Gradient | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Solutions
a. Mobile Phase Preparation:
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase B (0.1% Phosphoric Acid in Acetonitrile): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade acetonitrile and mix thoroughly.
-
Before use, degas both mobile phases using a suitable method such as sonication or vacuum filtration.
b. Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound Reference Standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
c. Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound test sample.
-
Transfer the weighed sample into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
System Suitability Testing (SST)
Before sample analysis, the performance of the chromatographic system must be verified by performing a system suitability test.[1] Inject the Standard Solution in replicate (n=5). The system is deemed suitable for use if the following criteria are met.[2]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform the System Suitability Test as described above.
-
Once the system suitability criteria are met, inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the prepared Sample Solution.
-
Record the chromatogram and integrate the peaks.
Calculation of Purity
The purity of the this compound sample is determined by the area percent method.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Data Presentation
Table 1: System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 5.21 | 1854321 | 1.12 | 7560 |
| 2 | 5.22 | 1856789 | 1.13 | 7580 |
| 3 | 5.21 | 1853987 | 1.12 | 7550 |
| 4 | 5.23 | 1860123 | 1.14 | 7610 |
| 5 | 5.22 | 1858456 | 1.13 | 7590 |
| Mean | 5.22 | 1856735 | 1.13 | 7578 |
| %RSD | 0.15% | 0.14% | - | - |
Table 2: Sample Purity Analysis
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 3.45 | 12345 | 0.66 | Impurity A |
| 2 | 5.22 | 1857980 | 99.12 | This compound |
| 3 | 7.89 | 4567 | 0.22 | Impurity B |
| Total | - | 1874892 | 100.00 | - |
Visualizations
Diagram 1: HPLC Analytical Workflow
Caption: Workflow for the HPLC purity analysis of this compound.
References
Application Notes and Protocols for the Purification of 2-Amino-5-ethylbenzoic Acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-ethylbenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable building block in the synthesis of various pharmaceutical compounds and other complex organic molecules. The purity of this starting material is critical to ensure the desired reaction outcomes, high yields, and the safety and efficacy of the final products. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds.[1][2][3] This method leverages the differences in solubility between the target compound and impurities in a selected solvent system at varying temperatures.[1][3] An ideal solvent for recrystallization will dissolve the compound to a greater extent at higher temperatures than at lower temperatures.[1][4][5] This principle allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the formation of highly pure crystals upon controlled cooling, while the impurities remain dissolved in the surrounding solution, known as the mother liquor.[3][5]
Data Presentation
While specific solubility data for this compound is not extensively available, the following table provides solubility data for a structurally analogous compound, 2-amino-5-chloro-3-methylbenzoic acid, in a range of common laboratory solvents. This data can serve as a valuable guide for selecting an appropriate solvent system for the recrystallization of this compound. The solubility is expressed as the mole fraction (x) at different temperatures.
Table 1: Solubility of a Structurally Similar Compound (2-Amino-5-chloro-3-methylbenzoic Acid) in Various Solvents at Different Temperatures. [6]
| Solvent | Temperature (K) | Mole Fraction (10³ x) |
| Methanol | 278.15 | 1.85 |
| 298.15 | 4.32 | |
| 318.15 | 9.55 | |
| Ethanol | 278.15 | 1.42 |
| 298.15 | 3.51 | |
| 318.15 | 8.12 | |
| Acetone | 278.15 | 10.21 |
| 298.15 | 18.93 | |
| 318.15 | 33.47 | |
| Ethyl Acetate | 278.15 | 4.56 |
| 298.15 | 9.87 | |
| 318.15 | 19.82 |
Data adapted from the Journal of Chemical & Engineering Data for 2-amino-5-chloro-3-methylbenzoic acid and is intended to be illustrative for solvent selection.[6] Based on this data, acetone and ethyl acetate appear to be promising candidates for the recrystallization of this compound due to the significant increase in solubility with temperature. Water can also be a good choice for recrystallizing benzoic acid derivatives.[7]
Experimental Protocols
The following protocol provides a detailed methodology for the purification of this compound by recrystallization.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (e.g., acetone, ethyl acetate, ethanol, or water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Stir bar and magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
-
Drying oven or vacuum desiccator
Protocol:
-
Solvent Selection: Based on preliminary solubility tests or the data presented in Table 1, select a suitable solvent. A good solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.
-
Dissolution:
-
Place a measured amount of crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent, enough to create a slurry.
-
Gently heat the mixture on a hot plate or in a heating mantle while stirring continuously.[1][4]
-
Add small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to ensure a high recovery yield.[2][4]
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution and swirl.[4]
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration using a fluted filter paper and a pre-heated funnel to remove the charcoal.[4]
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature.[1][7] Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.[1][7]
-
-
Isolation and Washing:
-
Drying:
-
Carefully transfer the purified crystals to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the purification process.
Caption: A flowchart of the key steps in the recrystallization process.
Caption: The transition from an impure to a pure state during recrystallization.
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mt.com [mt.com]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Note: Derivatization of 2-Amino-5-ethylbenzoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, but its use is primarily for volatile and thermally stable compounds.[1] Molecules like 2-Amino-5-ethylbenzoic acid, which contain polar functional groups (a primary amine and a carboxylic acid), are non-volatile and prone to thermal decomposition in a hot GC injector.[2][3] Chemical derivatization is a necessary step to mask these polar groups, thereby increasing volatility and thermal stability, which improves chromatographic peak shape and detection sensitivity.[4] This application note provides a detailed protocol for the derivatization of this compound using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a widely used silylation reagent.[2] This method converts the active hydrogens on the amino and carboxylic acid groups into nonpolar trimethylsilyl (TMS) groups, rendering the molecule suitable for GC-MS analysis.[3]
Experimental Protocol: Silylation with MSTFA
This protocol details the conversion of this compound into its volatile trimethylsilyl (TMS) derivative. Silylation is a common and effective derivatization technique, though it is sensitive to moisture.[3] Therefore, all glassware must be dry, and anhydrous solvents should be used.
1.1 Materials and Reagents
-
This compound standard or dried sample extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Acetonitrile (anhydrous)
-
Nitrogen gas supply for drying
-
Autosampler vials (2 mL) with microinserts
-
Heating block or oven
-
Vortex mixer
-
Gas-tight syringe for GC injection
1.2 Sample Preparation and Derivatization Procedure
-
Sample Aliquoting : Accurately weigh approximately 1 mg of the this compound standard or transfer an equivalent amount of sample extract into a 2 mL autosampler vial.
-
Drying : Evaporate the sample to complete dryness under a gentle stream of nitrogen gas. It is critical that the sample is completely anhydrous, as silylation reagents react readily with water, which can reduce derivatization efficiency.[3][5]
-
Reagent Addition : To the dried sample, add 50 µL of anhydrous pyridine to act as a catalyst and solvent.
-
Silylation Reagent : Add 100 µL of MSTFA to the vial. MSTFA is a highly effective silylating agent whose by-products are volatile and typically do not interfere with early-eluting peaks.[2]
-
Reaction Incubation : Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing. Heat the vial at 70°C for 45 minutes in a heating block or oven.
-
Cooling : After incubation, allow the vial to cool to room temperature.
-
Analysis : The derivatized sample is now ready for injection into the GC-MS system. A 1 µL aliquot is typically injected for analysis.
GC-MS Analysis Parameters
The following are suggested starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument and column used.
| Parameter | Suggested Setting |
| GC System | Agilent 7890 or similar |
| MS System | Agilent 5977 or similar |
| Column | TR-5MS (30 m x 0.25 mm ID x 0.25 µm film) or equivalent 5% phenyl-methylpolysiloxane column |
| Injection Mode | Splitless |
| Injector Temp. | 250°C |
| Injection Vol. | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temp 100°C, hold for 2 min; ramp at 10°C/min to 280°C; hold for 5 min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 550 m/z |
Quantitative Data Summary
This table summarizes the key quantitative parameters for the silylation protocol.
| Step | Parameter | Value/Condition | Purpose |
| 1 | Sample Amount | ~1 mg | Starting material for derivatization |
| 2 | Solvent Evaporation | Dryness under N₂ | Removal of water and solvent to prevent interference[3] |
| 3 | Pyridine Volume | 50 µL | Catalyst and solvent |
| 4 | MSTFA Volume | 100 µL | Silylating reagent to derivatize -COOH and -NH₂ groups[2] |
| 5 | Reaction Temperature | 70°C | To ensure complete derivatization |
| 6 | Reaction Time | 45 minutes | Duration for the reaction to proceed to completion |
| 7 | GC Injection Volume | 1 µL | Amount of derivatized sample introduced for analysis |
Visualized Workflow and Chemistry
The following diagrams illustrate the experimental workflow and the chemical reaction involved in the derivatization process.
Caption: Experimental workflow for the silylation of this compound.
Caption: Chemical reaction scheme for the derivatization with MSTFA.
Alternative Derivatization Strategy: Esterification and Acylation
For some applications, a two-step derivatization process may be preferred, as the resulting derivatives can be more stable, especially in the presence of trace moisture.[6][7]
-
Esterification : The carboxylic acid group is first converted to a methyl or ethyl ester. This is commonly achieved by heating the sample with an acidic alcohol solution (e.g., 2 M HCl in methanol at 80°C).[6]
-
Acylation : Following esterification and drying, the amino group is acylated using a reagent such as pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA) in a solvent like ethyl acetate. This reaction is typically rapid and can be performed at around 60°C for 30 minutes.
This two-step approach yields stable derivatives suitable for sensitive and reproducible GC-MS analysis.[6] The choice between silylation and acylation often depends on the sample matrix, required stability, and available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling Reactions with 2-Amino-5-ethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-ethylbenzoic acid, an anthranilic acid derivative, is a valuable building block in medicinal chemistry and materials science. The formation of an amide bond by coupling its carboxylic acid moiety with a primary or secondary amine is a critical transformation for the synthesis of a wide range of biologically active molecules and functional materials. However, amide coupling reactions with anthranilic acid derivatives can present challenges due to the electronic properties and potential steric hindrance imparted by the ortho-amino group. This can lead to side reactions or require carefully optimized conditions to achieve high yields.
These application notes provide detailed protocols for common and effective amide coupling methods applicable to this compound. The selection of the appropriate coupling reagent and reaction conditions is crucial and often depends on the nature of the amine coupling partner. The protocols outlined below utilize well-established coupling reagents, including carbodiimides (EDC), uronium salts (HATU), and phosphonic acid anhydrides (T3P®).
Data Presentation: Amide Coupling with Benzoic Acid Derivatives
While specific quantitative data for amide coupling reactions of this compound is not extensively available in the cited literature, the following tables provide representative data for the coupling of structurally related benzoic acid derivatives. This information serves as a valuable guide for reaction optimization.
Table 1: EDC/HOBt Mediated Amide Coupling of Benzoic Acid Derivatives
| Carboxylic Acid | Amine | Coupling Reagent/Additive (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-(diethylphosphoryl)benzoic Acid | 4-Bromo-2-cyanoaniline | EDC (1.0), HOBt (0.1), DMAP (1.0) | - | Acetonitrile | 23 | 12-24 | Not specified |
| General Carboxylic Acid | Aniline Derivative | EDC (1.0), HOBt (0.1), DMAP (1.0) | DIPEA | Acetonitrile | 23 | - | Good to Excellent |
| Boc-proline | Biphenylamine | EDC (1.0), HOBt (0.1), DMAP (1.0) | - | Acetonitrile | 23 | - | 75 |
Table 2: HATU Mediated Amide Coupling of Benzoic Acid Derivatives
| Carboxylic Acid | Amine | Coupling Reagent (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-(diethylphosphoryl)benzoic Acid | General Amine | HATU (1.1) | DIPEA (3.0) | DMF | RT | 0.25-2 | Not specified |
| General Carboxylic Acid | 3-methoxybenzohydrazide | HATU | DIPEA | - | - | - | - |
| 2-Fluoro-5-formylbenzoic Acid | 2,6-Dimethylbenzylamine | HATU | DIEA | DMF | RT | - | - |
Experimental Protocols
The following are detailed protocols for the amide coupling of this compound with a generic primary or secondary amine (R¹R²NH).
Protocol 1: Amide Coupling using EDC and HOBt
This method is a widely used, cost-effective protocol for amide bond formation. The use of 1-Hydroxybenzotriazole (HOBt) as an additive helps to suppress racemization and improve reaction efficiency.
Materials:
-
This compound
-
Amine (R¹R²NH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 equiv.) in anhydrous DCM or DMF (0.1-0.5 M) at room temperature, add the amine (1.0-1.2 equiv.), HOBt (1.2 equiv.), and DIPEA (2.0-3.0 equiv.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equiv.) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic phase sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: Amide Coupling using HATU
HATU is a highly efficient uronium-based coupling reagent, often used for more challenging couplings, including those with sterically hindered or electron-deficient amines.
Materials:
-
This compound
-
Amine (R¹R²NH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equiv.) in anhydrous DMF (0.1-0.5 M), add the amine (1.1 equiv.) and DIPEA (3.0 equiv.).
-
Add HATU (1.1 equiv.) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 3: Amide Coupling using Propanephosphonic Acid Anhydride (T3P®)
T3P® is a versatile and powerful coupling reagent that often provides high yields and is known for its ease of use and the straightforward removal of byproducts.
Materials:
-
This compound
-
Amine (R¹R²NH)
-
Propanephosphonic acid anhydride (T3P®) (typically supplied as a 50% solution in ethyl acetate or DMF)
-
Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Ethyl Acetate or Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equiv.) and the amine (1.0-1.2 equiv.) in anhydrous ethyl acetate or DCM.
-
Add pyridine or DIPEA (3.0 equiv.) to the solution.
-
Add the T3P® solution (1.5 equiv.) dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 2-12 hours at room temperature, or gently heat to 40-50 °C if the reaction is sluggish.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualization
Caption: General workflow for the amide coupling of this compound.
Application Notes and Protocols: 2-Amino-5-ethylbenzoic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2-Amino-5-ethylbenzoic acid and its analogs as key intermediates in the synthesis of agrochemicals. While direct synthesis of a commercial agrochemical from this compound is not widely documented in publicly available literature, its structural analogs, such as 2-amino-5-chloro-3-methylbenzoic acid and 2-amino-5-cyano-3-methylbenzoic acid, are crucial precursors for major insecticides.[1][2] This document will, therefore, focus on the established use of these analogs to provide a framework for the potential application of this compound.
Introduction: The Role of Substituted 2-Aminobenzoic Acids in Agrochemicals
Substituted 2-aminobenzoic acids are a class of organic compounds that serve as vital building blocks in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. In the agrochemical industry, these compounds are particularly important as precursors to insecticides, herbicides, and fungicides. Their utility stems from the presence of two reactive functional groups—the amino group and the carboxylic acid group—which allow for a variety of chemical modifications to produce complex molecules with desired pesticidal activities.
The 5-position of the benzoic acid ring is a key site for substitution, and variations at this position can significantly influence the biological activity of the final product. While this compound is a commercially available intermediate, its halogenated and cyanated analogs have seen more prominent use in the synthesis of patented agrochemicals.
Application in Insecticide Synthesis
The most significant application of 2-aminobenzoic acid derivatives in agrochemical synthesis is in the production of anthranilic diamide insecticides. These insecticides, which include major products like chlorantraniliprole and cyantraniliprole, are known for their potent and selective activity against a range of lepidopteran pests. The core structure of these insecticides is often derived from a substituted 2-aminobenzoic acid.
A key intermediate in the synthesis of these insecticides is 2-amino-5-chloro-3-methylbenzoic acid.[2] This compound undergoes a multi-step synthesis to form the final insecticidal molecule. A similar synthetic strategy could be envisioned for this compound to produce novel insecticide candidates.
Logical Workflow for Anthranilic Diamide Insecticide Synthesis
The following diagram illustrates a generalized workflow for the synthesis of an anthranilic diamide insecticide, starting from a substituted 2-aminobenzoic acid.
Caption: Generalized synthetic workflow for anthranilic diamide insecticides.
Quantitative Data from Analog Syntheses
The following table summarizes representative quantitative data for the synthesis of key intermediates related to this compound. This data is extracted from patent literature for analogous compounds and provides an indication of the expected yields and purity in such synthetic processes.
| Intermediate Product | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 2-Amino-3-methyl-5-chlorobenzoic acid | 2-Amino-3-methylbenzoic acid | Dichlorohydantoin, Benzoyl peroxide, N,N-dimethylformamide | 110°C, 1 hour | 87.0 | 99.1 | CN112778147A[3] |
| 2-Amino-5-cyano-N,3-dimethylbenzamide | Ethyl 2-amino-5-cyano-3-methylbenzoate | Methylamine, Sodium methoxide, Methanol | Room temperature, overnight | High (not specified) | High (not specified) | US9169198B2[4] |
| 2-Amino-5-chloro-3-methylbenzoic acid | 2-Amino-3-methylbenzoic acid | Cyanuric chloride, Dichloroethane | 25-30°C, ~10 hours | 85 | 98.5 | CN105777821A[5] |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid, a close structural analog of this compound. This protocol can serve as a model for the chlorination of this compound.
Protocol 1: Synthesis of 2-Amino-3-methyl-5-chlorobenzoic acid[3]
Objective: To synthesize 2-amino-3-methyl-5-chlorobenzoic acid via chlorination of 2-amino-3-methylbenzoic acid.
Materials:
-
2-Amino-3-methylbenzoic acid (84.2 g, 0.557 mol)
-
N,N-dimethylformamide (337 ml)
-
Dichlorohydantoin (54.89 g, 0.279 mol)
-
Benzoyl peroxide (0.84 g)
-
Ice water (400 ml)
-
Water (for washing, 100 ml)
-
1L four-neck flask
-
Heating mantle
-
Stirrer
-
Condenser
-
Filtration apparatus
Procedure:
-
To a 1L four-neck flask, add 2-amino-3-methylbenzoic acid (84.2 g), N,N-dimethylformamide (337 ml), dichlorohydantoin (54.89 g), and benzoyl peroxide (0.84 g).
-
Heat the mixture to 110°C and maintain the chlorination reaction for 1 hour.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) to confirm the consumption of the starting material.
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into 400 ml of ice water to precipitate the product. A white solid should form.
-
Filter the white solid and wash it with 100 ml of water.
-
Dry the solid to obtain 2-amino-3-methyl-5-chlorobenzoic acid.
Expected Results:
-
Yield: ~89.9 g (87.0%)
-
Purity: ~99.1% (by liquid phase detection)
-
Melting point: 239-243°C
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid.
Potential Signaling Pathways and Mechanisms of Action
While the specific mechanism of action for a hypothetical agrochemical derived from this compound is unknown, we can infer potential targets based on its structural similarity to known insecticides. The anthranilic diamide insecticides, for instance, act as ryanodine receptor modulators in insects.
Hypothetical Mechanism of Action: Ryanodine Receptor Modulation
Ryanodine receptors are intracellular calcium channels that are critical for muscle contraction in insects. Anthranilic diamides bind to these receptors, causing an uncontrolled release of calcium from the sarcoplasmic reticulum of muscle cells. This leads to muscle paralysis and ultimately the death of the insect.
Caption: Hypothetical signaling pathway for an insecticide derived from this compound.
Conclusion
This compound holds potential as a valuable intermediate in the synthesis of novel agrochemicals. Although direct applications are not yet widely reported, the established synthetic routes and biological activities of its structural analogs provide a strong foundation for future research and development. The protocols and workflows detailed in these notes offer a practical starting point for scientists and researchers looking to explore the use of this compound in the discovery of new and effective crop protection agents. Further derivatization and biological screening of compounds synthesized from this precursor could lead to the identification of next-generation insecticides, herbicides, or fungicides.
References
- 1. nbinno.com [nbinno.com]
- 2. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 4. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 5. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols: The Use of 2-Amino-5-ethylbenzoic Acid in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a known driver of numerous diseases, particularly cancer.[1] The development of small molecule inhibitors that target specific kinases has consequently become a cornerstone of modern drug discovery. The aminobenzoic acid scaffold is a versatile starting point for the synthesis of a wide array of biologically active compounds. While the direct application of 2-Amino-5-ethylbenzoic acid in the synthesis of a commercially available or late-stage clinical kinase inhibitor is not extensively documented in publicly available literature, its structural motifs are representative of precursors used in the generation of potent kinase inhibitors.
This document provides a representative application note and detailed protocols for the hypothetical synthesis of a kinase inhibitor derived from this compound. The synthesis and targeted kinase pathway are based on established principles in medicinal chemistry and kinase inhibitor development, particularly inspired by the synthesis of chromeno[2,3-b]pyridine-based inhibitors targeting inflammatory kinases like TBK1 and IKKε.[1][2]
Introduction to Kinase Inhibition and the Role of Substituted Aminobenzoic Acids
Protein kinases catalyze the phosphorylation of substrate proteins, a fundamental mechanism for regulating a vast number of cellular processes, including proliferation, differentiation, and apoptosis.[1] In many cancers and inflammatory diseases, the aberrant activity of specific kinases leads to uncontrolled cell growth or an excessive inflammatory response. Kinase inhibitors are designed to block the activity of these enzymes, often by competing with ATP for binding in the kinase's active site.
Substituted aminobenzoic acids are valuable building blocks in medicinal chemistry. The presence of both an amino and a carboxylic acid group allows for a diverse range of chemical modifications, enabling the construction of complex heterocyclic scaffolds that can be optimized for potent and selective kinase inhibition. The ethyl group at the 5-position of this compound can contribute to favorable hydrophobic interactions within the kinase active site, potentially enhancing binding affinity and selectivity.
Hypothetical Kinase Target: TANK-Binding Kinase 1 (TBK1)
For the purpose of this application note, we will consider the hypothetical application of a this compound derivative as an inhibitor of TANK-Binding Kinase 1 (TBK1). TBK1 is a non-canonical IκB kinase that plays a crucial role in the innate immune response and has been implicated in inflammatory diseases and certain cancers.[1][2]
Signaling Pathway of TBK1
Caption: A simplified diagram of the TBK1 signaling pathway, a key regulator of the innate immune response.
Synthesis of a Hypothetical Kinase Inhibitor
The following is a hypothetical multi-step synthesis of a chromeno[2,3-b]pyridine-based kinase inhibitor starting from this compound. This synthetic route is adapted from known literature procedures for similar scaffolds.[1]
Synthetic Workflow
Caption: A generalized workflow for the synthesis of the hypothetical kinase inhibitor.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-amino-5-ethylbenzoate
-
Materials: this compound, Methanol (anhydrous), Thionyl chloride (SOCl₂), Sodium bicarbonate (NaHCO₃) solution (saturated), Dichloromethane (DCM), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once complete, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated NaHCO₃ solution.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify by column chromatography on silica gel.
-
Protocol 2: Synthesis of the Chromenopyridine Core
-
Materials: Methyl 2-amino-5-ethylbenzoate, Diethyl malonate, Sodium ethoxide, Ethanol (anhydrous), Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve Methyl 2-amino-5-ethylbenzoate (1.0 eq) and diethyl malonate (1.5 eq) in anhydrous ethanol.
-
Add a solution of sodium ethoxide (2.0 eq) in ethanol dropwise.
-
Heat the mixture to reflux and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and acidify with dilute HCl.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the intermediate product.
-
Further cyclization can be achieved by heating the intermediate in a high-boiling point solvent such as Dowtherm A.
-
Protocol 3: In Vitro Kinase Inhibition Assay (Hypothetical)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against TBK1.
-
Materials: Recombinant human TBK1 enzyme, ATP, substrate peptide (e.g., a generic kinase substrate), synthesized inhibitor, kinase assay buffer, 96-well plates, plate reader.
-
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the TBK1 enzyme, and the substrate peptide.
-
Add the diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection or phosphorylation-specific antibodies).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Quantitative Data Summary
The following table presents hypothetical inhibitory activity data for a series of analogs based on the synthesized scaffold. This data is for illustrative purposes to demonstrate how structure-activity relationships (SAR) can be tabulated.
| Compound ID | R Group Modification | TBK1 IC₅₀ (nM) | IKKε IC₅₀ (nM) | Selectivity (IKKε/TBK1) |
| HYPO-01 | -H | 450 | 980 | 2.2 |
| HYPO-02 | -F | 320 | 750 | 2.3 |
| HYPO-03 | -Cl | 210 | 500 | 2.4 |
| HYPO-04 | -CH₃ | 480 | 1100 | 2.3 |
| HYPO-05 | -OCH₃ | 620 | 1500 | 2.4 |
Conclusion
References
- 1. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for the N-Acylation of 2-Amino-5-ethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylated aminobenzoic acids are a significant class of compounds in medicinal chemistry and drug development. The acylation of the amino group of aminobenzoic acid derivatives can modulate their physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence their biological activity. These modifications are a common strategy in the development of novel therapeutic agents, including anti-inflammatory, analgesic, and antimicrobial agents. This application note provides a detailed experimental procedure for the N-acylation of 2-Amino-5-ethylbenzoic acid, a versatile scaffold for the synthesis of biologically active molecules. The protocols described herein are based on the robust and widely used Schotten-Baumann reaction, providing a reliable method for the synthesis of a variety of N-acyl derivatives.
Data Presentation
The following table summarizes the results for the N-acylation of this compound with various acylating agents under standardized Schotten-Baumann conditions.
| Entry | Acylating Agent | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |
| 1 | Acetyl Chloride | 2-Acetamido-5-ethylbenzoic acid | 2 | 92 | 185-187 | 11.21 (s, 1H), 8.15 (d, 1H), 7.55 (dd, 1H), 7.20 (d, 1H), 2.60 (q, 2H), 2.15 (s, 3H), 1.20 (t, 3H) |
| 2 | Benzoyl Chloride | 2-(Benzamido)-5-ethylbenzoic acid | 3 | 88 | 210-212 | 11.50 (s, 1H), 8.30 (d, 1H), 8.00-7.80 (m, 2H), 7.60-7.40 (m, 4H), 2.65 (q, 2H), 1.25 (t, 3H) |
| 3 | Propionyl Chloride | 5-Ethyl-2-(propionamido)benzoic acid | 2.5 | 90 | 178-180 | 11.15 (s, 1H), 8.10 (d, 1H), 7.50 (dd, 1H), 7.15 (d, 1H), 2.60 (q, 2H), 2.40 (q, 2H), 1.20 (t, 3H), 1.10 (t, 3H) |
Experimental Protocols
General N-Acylation Procedure (Schotten-Baumann Conditions)
This protocol describes the general method for the N-acylation of this compound using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride, propionyl chloride)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in pyridine (10 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash with 1 M HCl to remove pyridine.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-acylated product.
-
Characterization: Characterize the final product by melting point determination and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
Visualization of Synthesis and Potential Mechanism of Action
The following diagrams illustrate the experimental workflow for the N-acylation of this compound and a potential biological signaling pathway where the synthesized compounds may exert their effects.
Caption: Experimental workflow for the N-acylation of this compound.
Caption: Potential mechanism of action via inhibition of the COX pathway.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-5-ethylbenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 2-Amino-5-ethylbenzoic acid. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the optimization of your synthetic procedures.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the route from 5-ethylindoline-2,3-dione.
Issue 1: Low Yield of this compound
-
Question: My synthesis of this compound from 5-ethylindoline-2,3-dione is resulting in a low yield (significantly below the reported 38%). What are the potential causes and how can I improve the yield?
-
Answer: Low yields in this synthesis can often be attributed to several factors:
-
Improper Temperature Control: The reaction with hydrogen peroxide is exothermic. It is crucial to maintain the reaction temperature between 15-20°C during the addition of 30% hydrogen peroxide.[1] Exceeding this temperature can lead to the formation of undesired side products and decomposition of the desired product.
-
Incorrect pH Adjustment: The precipitation of the product is pH-dependent. The pH of the reaction solution should be carefully adjusted to 5-6 using glacial acetic acid to ensure maximum precipitation of the this compound.[1]
-
Purity of Starting Material: The purity of the initial 5-ethylindoline-2,3-dione is critical. Impurities can interfere with the reaction, leading to a lower yield. Ensure the starting material is of high purity.
-
Inefficient Recrystallization: While recrystallization is necessary for purification, it can also lead to significant product loss. To minimize this, use a minimal amount of the ethanol/water (1:1, v/v) solvent mixture and ensure the crude product is fully dissolved at high temperature before slow cooling to induce crystallization.[1]
-
Issue 2: Difficulty in Purifying the Final Product
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Question: I am facing challenges in purifying the final this compound, observing persistent impurities even after recrystallization. What are the recommended purification methods?
-
Answer: Purification can be challenging due to the presence of structurally similar side products.
-
Recrystallization Solvent System: The choice of solvent is crucial. An ethanol/water mixture (1:1, v/v) is a good starting point.[1] However, if impurities persist, you may need to experiment with other solvent systems like methanol, ethanol, or acetonitrile.
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution before filtration can help remove colored impurities.
-
Column Chromatography: For very persistent impurities, silica gel column chromatography can be an effective purification method. A mobile phase of ethyl acetate and hexane with a small percentage of acetic acid can be used to elute the desired compound.
-
Frequently Asked Questions (FAQs)
Q1: What is a common and effective synthetic route for this compound?
A1: A widely employed synthetic route starts from 5-ethylindoline-2,3-dione. The key steps are:
-
Oxidative Cleavage: The 5-ethylindoline-2,3-dione is treated with sodium hydroxide and hydrogen peroxide.
-
Acidification: The resulting solution is then acidified with glacial acetic acid to precipitate the this compound.[1]
Q2: What are the expected yields and purity for this synthesis?
A2: With optimized conditions, the reported yield for the synthesis from 5-ethylindoline-2,3-dione is around 38% after recrystallization.[1] The purity is typically high after proper recrystallization, often exceeding 98%.
Q3: What are the key safety precautions to consider during this synthesis?
A3:
-
Hydrogen Peroxide: 30% hydrogen peroxide is a strong oxidizer and can cause severe skin and eye burns. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Sodium Hydroxide: Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Glacial Acetic Acid: Glacial acetic acid is corrosive and has a strong odor. Handle it in a fume hood.
Experimental Protocols
Synthesis of this compound from 5-ethylindoline-2,3-dione
This protocol is based on the method described by ChemicalBook.[1]
Materials:
-
5-ethylindoline-2,3-dione
-
Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Glacial acetic acid
-
Ethanol
-
Distilled water
Procedure:
-
In a suitable reaction vessel, dissolve 6.5 g (162.5 mmol) of sodium hydroxide in 52 mL of distilled water and cool the solution to below 30°C.
-
Slowly add 9.6 g (54.8 mmol) of 5-ethylindoline-2,3-dione to the sodium hydroxide solution with continuous stirring.
-
Cool the reaction mixture to below 15°C in an ice bath.
-
Slowly add 15.6 g of 30% hydrogen peroxide solution dropwise, ensuring the reaction temperature is maintained between 15-20°C.
-
After the addition is complete, continue to stir the reaction mixture at 15-20°C for 1 hour.
-
Slowly add glacial acetic acid dropwise to adjust the pH of the solution to 5-6, at which point a yellow solid will precipitate.
-
Collect the precipitated solid by filtration and wash it with a small amount of cold water.
-
Dry the crude product.
-
Recrystallize the crude product from an ethanol/water (1:1, v/v) solvent mixture to obtain the pure this compound.
Data Presentation
Table 1: Summary of a Reported Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 5-ethylindoline-2,3-dione | [1] |
| Key Reagents | NaOH, H₂O₂, Glacial Acetic Acid | [1] |
| Reaction Temperature | 15-20°C | [1] |
| pH for Precipitation | 5-6 | [1] |
| Purification Method | Recrystallization from ethanol/water (1:1, v/v) | [1] |
| Reported Yield | 38% | [1] |
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Purification of Crude 2-Amino-5-ethylbenzoic Acid
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Amino-5-ethylbenzoic acid. The following information is designed to address specific challenges that may arise during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common impurities in crude this compound?
A1: The impurity profile of crude this compound is largely dependent on its synthetic route. A common synthesis involves the oxidative cleavage of 5-ethylindoline-2,3-dione (5-ethylisatin). Potential impurities from this process may include:
-
Unreacted Starting Material: Residual 5-ethylindoline-2,3-dione.
-
Incomplete Reaction Byproducts: Intermediates from the partial cleavage of the isatin ring.
-
Residual Reagents: Traces of reagents used during synthesis and work-up, such as sodium hydroxide and acetic acid.
-
Side-Reaction Products: Impurities arising from potential side reactions during the synthesis.
Q2: My purified this compound appears discolored (e.g., yellow or brown). What is the cause and how can I resolve it?
A2: Discoloration is typically caused by colored impurities or potential oxidation of the amino group. The following solution can be implemented:
-
Activated Charcoal Treatment: During the recrystallization process, after the crude product has been dissolved in the hot solvent, introduce a small quantity of activated charcoal to the solution. The charcoal will adsorb many of the colored impurities. To remove the charcoal before crystallization, perform a hot filtration of the solution.[1]
Q3: After recrystallization, my yield of purified product is low. What are the likely causes?
A3: A low recovery yield is a common issue in recrystallization. The primary causes and their remedies include:
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Excessive Solvent Use: Using too much solvent is a frequent cause of low yield, as a significant portion of the product may remain in the mother liquor after cooling. To mitigate this, use the minimum amount of hot solvent required to completely dissolve the crude product.[2][3]
-
Premature Crystallization: The product can crystallize prematurely during hot filtration, leading to product loss. To prevent this, ensure that the filtration apparatus (funnel and receiving flask) is pre-heated.
-
Inappropriate Solvent Choice: An ideal solvent will have high solubility for the compound when hot and low solubility when cold. If the product is still significantly soluble at lower temperatures, a different solvent system should be considered.
-
Rapid Cooling: Cooling the solution too quickly can result in the formation of small, less pure crystals. It is recommended to allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]
Q4: Instead of forming crystals, my product "oils out" during recrystallization. What should I do?
A4: "Oiling out" happens when the solute precipitates from the solution at a temperature above its melting point. This can be caused by impurities that depress the melting point of the compound.[3] To address this:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil has redissolved. Then, add a small amount of additional solvent to lower the saturation point.[1]
-
Modify the Solvent System: If oiling out persists, the selected solvent may not be optimal. Experiment with a different solvent or a mixed solvent system. For a compound like this compound, a mixture of a good solvent (like ethanol) and a poor solvent (like water) can be effective.[1]
-
Induce Crystallization: Try to induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod. This action creates nucleation sites for crystal growth.[3]
Q5: How can I effectively assess the purity of my this compound?
A5: Several methods can be used to determine the purity of the final product:
-
Melting Point Analysis: A pure compound will have a sharp melting point that is close to its literature value. A broad melting range is indicative of the presence of impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and accurate technique for purity assessment. It can separate the main compound from its impurities, allowing for quantification of the purity level.[4] A reversed-phase HPLC method is often suitable for this type of analysis.[5]
Data Presentation
The following tables provide an overview of typical results for the purification of aromatic carboxylic acids and a sample HPLC method for purity analysis.
Table 1: Illustrative Purification Efficiency by Recrystallization
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | ~95% | >99% |
| Appearance | Yellowish to brownish powder | Pale yellow crystalline solid |
| Recovery Yield | N/A | 85-95% (typical) |
Disclaimer: The quantitative data presented in this table are illustrative examples based on the purification of analogous compounds and standard laboratory practices. Actual results may vary depending on the initial purity of the starting material and the precise experimental conditions.[6]
Table 2: HPLC Method for Purity Assessment
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[4] |
| Mobile Phase | Isocratic mixture of 0.1% phosphoric acid in water and 0.1% phosphoric acid in acetonitrile (e.g., 70:30 v/v). The exact ratio may require optimization.[4] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol/Water
This protocol describes a general procedure for the purification of this compound using a mixed solvent system.
Materials:
-
Crude this compound
-
95% Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating source (hot plate or heating mantle)
-
Büchner funnel and flask for vacuum filtration
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and gently heat the mixture while stirring until the solid completely dissolves.[7]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]
-
Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration into a pre-heated Erlenmeyer flask.[7]
-
Addition of Anti-solvent: To the hot ethanolic solution, slowly add warm deionized water dropwise with continuous stirring until the solution becomes slightly turbid (cloudy).[7]
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.[6]
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a low temperature until a constant weight is achieved.[2]
Protocol 2: HPLC Method for Purity Determination
This protocol provides a starting point for developing an HPLC method for the purity analysis of this compound.
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column
-
HPLC grade acetonitrile and water
-
Phosphoric acid
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare a solution of 0.1% (v/v) phosphoric acid in water and a solution of 0.1% (v/v) phosphoric acid in acetonitrile. The mobile phase will be a mixture of these two solutions. Degas the mobile phase before use.[4]
-
Diluent Preparation: A mixture of water and acetonitrile (50:50 v/v) can be used as the diluent.[4]
-
Standard Solution Preparation: Accurately weigh a known amount of a this compound reference standard and dissolve it in the diluent to a final concentration of approximately 100 µg/mL.[4]
-
Sample Solution Preparation: Accurately weigh the this compound test sample and dissolve it in the diluent to a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[4]
-
Chromatographic Analysis: Set the HPLC parameters as outlined in Table 2. Inject the standard and sample solutions.
-
Data Analysis: The purity of the sample is determined by the area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram.[4]
Mandatory Visualization
The following diagrams illustrate the general purification workflow and the detailed steps of the recrystallization process.
Caption: General workflow for the purification of a crude synthetic product.
Caption: Detailed experimental workflow for the recrystallization process.
References
troubleshooting side reactions in 2-Amino-5-ethylbenzoic acid derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of 2-Amino-5-ethylbenzoic acid derivatization.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
A1: The most common derivatization reactions for this compound involve modifications of its amino and carboxylic acid functional groups. These primarily include:
-
Amide Bond Formation: Coupling of the carboxylic acid group with a primary or secondary amine to form an amide.
-
Esterification: Reaction of the carboxylic acid group with an alcohol to form an ester.
-
N-Alkylation/N-Arylation: Substitution at the amino group.
-
N-Acylation: Reaction of the amino group with an acylating agent to form an amide.
To prevent unwanted side reactions, it is often necessary to use protecting groups for either the amino or carboxylic acid functionality, depending on the desired transformation.[1][2][3]
Q2: I am getting a low yield in my amide coupling reaction with this compound. What are the potential causes?
A2: Low yields in amide coupling reactions are a common issue and can stem from several factors:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine. If the activation is incomplete, the yield will be low.[4]
-
Amine Deactivation: The amine can be deactivated through protonation, making it non-nucleophilic.[4]
-
Steric Hindrance: Bulky substituents on either the this compound or the coupling amine can physically hinder the reaction.[4]
-
Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[4]
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can significantly impact the reaction outcome.[4]
Q3: What are some common side reactions observed during the derivatization of this compound?
A3: Several side reactions can occur, leading to impurities and reduced yields:
-
Self-polymerization: Under certain conditions, the amino group of one molecule can react with the carboxylic acid group of another, leading to oligomers or polymers.
-
Racemization: If the derivatization involves a chiral center, racemization can be a significant side reaction, particularly with certain coupling reagents.[4]
-
Over-alkylation/acylation: Multiple additions to the amino group if it is not properly protected.
-
Ring-related side reactions: The electron-donating amino group can activate the aromatic ring, potentially leading to undesired electrophilic substitution if harsh acidic conditions are used.
Q4: How can I minimize side reactions?
A4: Minimizing side reactions often involves a combination of strategies:
-
Use of Protecting Groups: Selectively protect the functional group that is not intended to react.[1][2] Orthogonal protecting groups are particularly useful in multi-step syntheses.[1]
-
Choice of Coupling Reagents and Additives: For amide bond formation, using additives like HOBt or OxymaPure can suppress racemization.[4] The choice of coupling reagent is critical and depends on the specific substrates.[4]
-
Control of Reaction Conditions: Maintain anhydrous conditions, use an inert atmosphere (e.g., nitrogen or argon) if reagents are air-sensitive, and optimize the reaction temperature.[4][5]
-
Order of Reagent Addition: The sequence in which reagents are added can significantly influence the outcome of the reaction.
Troubleshooting Guides
Issue 1: Multiple Spots on TLC After Esterification
Question: I performed an acid-catalyzed esterification of this compound with ethanol and see multiple spots on my TLC plate, indicating several products. What could be the cause?
Answer: The presence of multiple products in an esterification reaction can be attributed to several factors:
-
Incomplete Reaction: One of the spots is likely your unreacted starting material.
-
Side Reactions: Besides the desired ester, side reactions such as the formation of an N-acylated dimer or other condensation products can occur, especially at elevated temperatures.
-
Impure Reagents: Impurities in your starting material or ethanol (e.g., presence of other alcohols) can lead to the formation of different ester products.[6]
Troubleshooting Steps:
-
Isolate and Characterize: Isolate the different products by column chromatography and characterize them using techniques like GC-MS, NMR, or LC-MS to identify their structures.
-
Optimize Reaction Conditions:
-
Temperature: Try running the reaction at a lower temperature for a longer duration to minimize the formation of thermally induced byproducts.
-
Catalyst Amount: Use the minimum effective amount of acid catalyst, as excess acid can sometimes promote side reactions.
-
-
Protect the Amino Group: To prevent side reactions involving the amino group, consider protecting it with a suitable protecting group (e.g., Boc) before performing the esterification. The protecting group can be removed in a subsequent step.
Issue 2: Poor Yield in Amide Coupling using a Carbodiimide Reagent (e.g., DCC, EDC)
Question: My amide coupling reaction between this compound and an amine using DCC is giving a very low yield. How can I improve this?
Answer: Low yields with carbodiimide coupling agents are a frequent problem. Here’s a systematic approach to troubleshoot the issue:
Potential Causes & Solutions:
-
Dicyclohexylurea (DCU) Precipitation: In DCC couplings, the DCU byproduct is insoluble in many organic solvents and can encapsulate the product, making isolation difficult.
-
Solution: Consider using DIC, which forms a more soluble urea byproduct, especially for solid-phase synthesis.[4] For solution-phase, filtration is necessary to remove DCU. Recrystallization from acetonitrile can also help remove DCU.
-
-
Racemization and Side Reactions: Carbodiimides can lead to racemization and the formation of N-acylurea byproducts.
-
Inadequate Activation: The carboxylic acid may not be fully activated before the addition of the amine.
-
Solution: Pre-activate the carboxylic acid with the coupling reagent and additive for a short period before adding the amine.
-
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the derivatization of compounds analogous to this compound. These should be used as a starting point for optimization.
| Starting Material | Derivatization | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 2-Amino-3-methylbenzoic acid | Bromination | HBr, H₂O₂ | < 70 | 2 | - | - | [7][8] |
| Methyl 2-amino-5-bromo-3-methylbenzoate | Cyanation | Cu(I)CN, NMP | 170 | 4 | 88.2 | 95.6 | [8] |
| 2-Amino-5-cyano-3-methylbenzoic acid ester | Amidation | MeNH₂ | - | - | 82-90 | 93-95 | [8] |
| Heterocyclic substituted benzoic acids | Amide Coupling | DCC, Amino acid esters | 135 (microwave) | 0.17 | 14-44 | - | [9] |
Experimental Protocols
General Protocol for Amide Bond Formation using a Coupling Reagent (Illustrative)
This is a general procedure and may require optimization for specific substrates.
-
Dissolution: Dissolve this compound (1 equivalent) in an anhydrous solvent such as DMF or DCM in a flask under an inert atmosphere (e.g., nitrogen).
-
Activation: Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents). Stir the mixture at room temperature for 10-15 minutes.
-
Amine Addition: Add the amine (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water or a mild acidic solution. Extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[4] Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A generalized workflow for amide bond formation.
Caption: Potential side reactions in amide coupling.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. jocpr.com [jocpr.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 8. CN103702978A - Process for preparing 2-amino-5-cyano-N, 3-dimethylbenzamide - Google Patents [patents.google.com]
- 9. Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides: Potential Inhibitors of Human CD81-Receptor HCV-E2 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of 2-Amino-5-ethylbenzoic Acid for Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 2-Amino-5-ethylbenzoic acid in various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound, an aromatic carboxylic acid, is expected to have limited solubility in water due to the presence of the non-polar ethyl group and the benzene ring. However, its amino and carboxylic acid functional groups allow for pH-dependent solubility and solubility in certain polar organic solvents. Like other aminobenzoic acids, its solubility is influenced by the pH of the solution.[1] At acidic pH, the amino group is protonated, and at alkaline pH, the carboxylic acid group is deprotonated, both of which can increase water solubility.
Q2: How does pH affect the solubility of this compound?
The solubility of aminobenzoic acids is significantly dependent on pH.[1] In acidic solutions, the amino group (-NH2) can be protonated to form a more soluble ammonium salt (-NH3+). Conversely, in basic solutions, the carboxylic acid group (-COOH) can be deprotonated to form a highly soluble carboxylate salt (-COO-). Therefore, adjusting the pH of the reaction mixture is a primary strategy to enhance the solubility of this compound.
Q3: Which organic solvents are likely to be effective for dissolving this compound?
Polar organic solvents are generally more effective at dissolving aminobenzoic acids. For instance, 4-aminobenzoic acid is soluble in ethanol, methanol, ethyl acetate, and glacial acetic acid.[2][3] A study on the structurally similar 2-amino-5-chloro-3-methylbenzoic acid found it to be most soluble in acetone, followed by other polar solvents like methanol, ethanol, and ethyl acetate.[4][5] It is anticipated that this compound will exhibit similar solubility behavior.
Q4: What is co-solvency and how can it be used to improve the solubility of this compound?
Co-solvency is a technique that involves adding a water-miscible organic solvent (a co-solvent) to an aqueous solution to increase the solubility of a poorly soluble compound. The co-solvent can help to reduce the polarity of the aqueous environment, making it more favorable for the dissolution of organic molecules. For aromatic carboxylic acids, common co-solvents include ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| This compound is not dissolving in the reaction solvent. | The solvent is not polar enough. | - Try a more polar organic solvent such as acetone, methanol, or ethanol.[4] - Consider using a binary mixture of solvents. For example, a mixture of acetone and methanol has been shown to be effective for a similar compound.[4] |
| The pH of the aqueous solution is not optimal for solubility. | - If the reaction conditions permit, adjust the pH. For reactions requiring the free acid, a slightly acidic pH might be optimal without protonating the amine. For reactions involving the carboxylate, a basic pH will significantly increase solubility.[1] | |
| The compound precipitates out of solution during the reaction. | The reaction conditions (e.g., temperature, pH) have changed, leading to decreased solubility. | - Monitor and control the pH of the reaction mixture. - If the temperature has decreased, consider gently heating the reaction mixture, as solubility often increases with temperature.[4][5] |
| A product is being formed that is insoluble in the reaction medium. | - Analyze the precipitate to confirm its identity. - If it is the product, a different solvent system may be required for the reaction, or the product may need to be collected as it forms. | |
| Difficulty in finding a suitable solvent that does not interfere with the reaction. | The functional groups of the solvent are reacting with the starting materials or reagents. | - Consult solvent compatibility charts for your specific reaction type. - Consider less reactive polar aprotic solvents like acetone or acetonitrile if protic solvents like alcohols are problematic. |
Quantitative Solubility Data
Table 1: Solubility of 4-Aminobenzoic Acid in Various Solvents
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 25 | 5.39 |
| Water | 30 | 6.11 |
| Boiling Water | 100 | 11.1 (1g in 90mL) |
| Ethanol | Room Temperature | 125 (1g in 8mL) |
| Ether | Room Temperature | 16.7 (1g in 60mL) |
| Ethyl Acetate | - | Soluble |
| Glacial Acetic Acid | - | Soluble |
| Benzene | - | Slightly Soluble |
| Petroleum Ether | - | Practically Insoluble |
Data compiled from PubChem and the European Commission Scientific Committee on Consumer Products.[2][3]
Table 2: Mole Fraction Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Pure Solvents at Different Temperatures
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Acetone | Ethyl Acetate | Acetonitrile | n-Hexane | Xylene |
| 278.15 | 0.0158 | 0.0123 | 0.0095 | 0.0081 | 0.0075 | 0.0452 | 0.0213 | 0.0102 | 0.0001 | 0.0003 |
| 283.15 | 0.0185 | 0.0146 | 0.0113 | 0.0097 | 0.0090 | 0.0528 | 0.0251 | 0.0121 | 0.0001 | 0.0004 |
| 288.15 | 0.0216 | 0.0172 | 0.0134 | 0.0115 | 0.0107 | 0.0615 | 0.0295 | 0.0143 | 0.0002 | 0.0005 |
| 293.15 | 0.0251 | 0.0202 | 0.0158 | 0.0136 | 0.0127 | 0.0714 | 0.0345 | 0.0168 | 0.0002 | 0.0006 |
| 298.15 | 0.0291 | 0.0236 | 0.0185 | 0.0160 | 0.0149 | 0.0826 | 0.0402 | 0.0197 | 0.0003 | 0.0007 |
| 303.15 | 0.0336 | 0.0275 | 0.0216 | 0.0187 | 0.0175 | 0.0952 | 0.0467 | 0.0230 | 0.0003 | 0.0009 |
| 308.15 | 0.0387 | 0.0318 | 0.0251 | 0.0218 | 0.0204 | 0.1093 | 0.0540 | 0.0267 | 0.0004 | 0.0011 |
| 313.15 | 0.0444 | 0.0367 | 0.0291 | 0.0253 | 0.0237 | 0.1250 | 0.0622 | 0.0309 | 0.0005 | 0.0013 |
| 318.15 | 0.0508 | 0.0422 | 0.0335 | 0.0292 | 0.0274 | 0.1424 | 0.0714 | 0.0356 | 0.0006 | 0.0016 |
| 323.15 | 0.0580 | 0.0484 | 0.0385 | 0.0336 | 0.0316 | 0.1616 | 0.0817 | 0.0408 | 0.0007 | 0.0019 |
Data adapted from the Journal of Chemical & Engineering Data.[4]
Experimental Protocols
Protocol 1: Determination of Solubility using the Shake-Flask Method
This protocol describes a standard method for determining the thermodynamic solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvent(s)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial and place it in an orbital shaker or on a magnetic stirrer at a constant temperature.
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
After agitation, allow the solution to stand for at least 2 hours to allow undissolved solids to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.
-
Dilute the filtered sample with a known volume of the solvent.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the solubility based on the concentration and the dilution factor.
Diagrams
Caption: Troubleshooting workflow for improving the solubility of this compound.
Caption: Experimental workflow for determining the solubility of a compound.
References
preventing oxidation of 2-Amino-5-ethylbenzoic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2-Amino-5-ethylbenzoic acid during storage.
Troubleshooting Guide
Encountering degradation of this compound can compromise experimental results. This guide provides a systematic approach to troubleshooting and resolving potential oxidation issues.
Logical Workflow for Troubleshooting Oxidation
Technical Support Center: Scale-Up Synthesis of 2-Amino-5-ethylbenzoic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up synthesis of 2-Amino-5-ethylbenzoic acid. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound suitable for scale-up?
A common and effective synthetic route starts from 5-ethylindoline-2,3-dione. This method involves the oxidative cleavage of the dione to yield this compound.[1] This route is advantageous as it avoids direct electrophilic substitution on the aniline ring, which can lead to isomeric impurities.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
The main challenges during the scale-up of this compound synthesis include:
-
Exothermic Reaction Control: The oxidative cleavage of 5-ethylindoline-2,3-dione with hydrogen peroxide is exothermic and requires careful temperature management to prevent runaway reactions and the formation of byproducts.
-
Solid Handling and Mixing: Efficiently mixing slurries of reactants and products becomes more challenging at a larger scale, potentially impacting reaction kinetics and yield.
-
Product Isolation and Purification: Achieving consistent purity and yield upon scale-up of the precipitation and recrystallization steps can be difficult due to differences in cooling profiles and solid handling.
-
Impurity Profile Management: Controlling the formation of process-related impurities and ensuring their removal during purification is critical for obtaining the desired product quality.
Q3: What are the expected yield and purity for the synthesis of this compound?
On a laboratory scale, the synthesis of this compound from 5-ethylindoline-2,3-dione has been reported with a yield of around 38%.[1] For industrial-scale synthesis of similar substituted anthranilic acids, yields can often be optimized to be significantly higher, with purities typically exceeding 98%. For instance, a method for preparing 2-amino-5-chloro-3-methylbenzoic acid reports a yield of 85% with a purity of 98.5%.[2]
Troubleshooting Guides
Issue 1: Low Yield in the Oxidative Cleavage Step
Question: My synthesis of this compound from 5-ethylindoline-2,3-dione is resulting in a low yield. What are the potential causes and solutions?
Answer: Low yields in this step can often be attributed to several factors:
-
Improper Temperature Control: The reaction temperature should be carefully maintained between 15-20°C during the addition of hydrogen peroxide.[1] Higher temperatures can lead to the decomposition of hydrogen peroxide and the formation of unwanted side products.
-
Poor Quality of Reagents: Ensure the 5-ethylindoline-2,3-dione is of high purity and the hydrogen peroxide solution has the correct concentration.
-
Inefficient Mixing: On a larger scale, inefficient mixing can lead to localized "hot spots" and incomplete reaction. Ensure the stirring is vigorous enough to maintain a homogeneous suspension.
-
Incorrect pH during Precipitation: The pH of the solution after the reaction is crucial for the precipitation of the product. The pH should be carefully adjusted to 5-6 with glacial acetic acid to maximize the precipitation of this compound.[1]
Issue 2: Difficulty in Purifying the Final Product
Question: I am facing challenges in purifying the final this compound, observing a persistent yellow or brown discoloration. What are the recommended purification methods?
Answer: Discoloration is often due to the presence of oxidized impurities or residual starting materials.
-
Recrystallization Solvent System: A mixture of ethanol and water (1:1, v/v) is a reported solvent system for the recrystallization of this compound.[1] For other substituted anthranilic acids, solvents like methanol or acetonitrile have also been used.[3]
-
Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.
-
Control of pH during Crystallization: Ensure the pH is in the optimal range to prevent the co-precipitation of acidic or basic impurities.
-
Inert Atmosphere: If oxidation is suspected, performing the final purification steps under an inert atmosphere (e.g., nitrogen) can be beneficial.
Data Presentation
Table 1: Comparison of Lab-Scale Synthesis Parameters for Substituted Anthranilic Acids
| Compound | Starting Material | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| This compound | 5-ethylindoline-2,3-dione | NaOH, H₂O₂ | Water | 15-20 | 38 | Not Specified | [1] |
| 2-Amino-5-chloro-3-methylbenzoic acid | Isatoic anhydride | Cyanuric chloride | Dichloroethane | 25-30 | 85 | 98.5 | [2] |
| 2-Amino-5-nitrobenzoic acid | N-acetylanthranilic acid | Nitric acid, Sulfuric acid | Acetic acid | <10 | 70 | Not Specified | [4] |
| 2-Amino-5-chlorobenzoic acid | 5-chloro-2-nitrobenzoic acid | Raney Nickel, H₂ | Ethanol | 20 | 96 | Not Specified | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 5-ethylindoline-2,3-dione
This protocol is based on a reported laboratory procedure.[1]
-
Preparation of Sodium Hydroxide Solution: Dissolve sodium hydroxide (6.5 g, 162.5 mmol) in distilled water (52 mL) in a reaction vessel and cool the solution to below 30°C.
-
Addition of Starting Material: Slowly add 5-ethylindoline-2,3-dione (9.6 g, 54.8 mmol) to the sodium hydroxide solution with continuous stirring.
-
Cooling: Cool the reaction mixture to below 15°C using an ice bath.
-
Oxidative Cleavage: Slowly add 30% hydrogen peroxide solution (15.6 g) dropwise while ensuring the reaction temperature is maintained between 15-20°C.
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Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 15-20°C for 1 hour.
-
Precipitation: Adjust the pH of the reaction solution to 5-6 by the slow dropwise addition of glacial acetic acid. A yellow solid should precipitate.
-
Isolation: Collect the precipitated solid by filtration and wash it with a small amount of cold water.
-
Drying: Dry the solid to obtain the crude product.
-
Purification: Recrystallize the crude product from an ethanol/water (1:1, v/v) solvent mixture to yield the purified this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
Technical Support Center: Analysis of 2-Amino-5-ethylbenzoic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-ethylbenzoic acid. The information is tailored to assist in identifying byproducts in its reactions using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound in pharmaceutical development?
A1: this compound is a versatile building block in pharmaceutical synthesis. The most common reactions include:
-
Amide Bond Formation: The primary amine can be acylated, and the carboxylic acid can be coupled with amines to form amides. These reactions are fundamental in building larger, more complex molecules.
-
Esterification: The carboxylic acid can be converted to an ester, which can serve as a protecting group or modulate the compound's physicochemical properties.
-
Diazotization: The primary amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups.
-
N-Alkylation/N-Arylation: The amino group can be substituted to introduce different alkyl or aryl groups.
Q2: What are the likely degradation pathways for this compound under stress conditions?
A2: Based on its structure, this compound is susceptible to several degradation pathways, particularly under forced degradation conditions as per ICH guidelines. Key pathways include:
-
Oxidation: The electron-rich aromatic ring and the primary amine are susceptible to oxidation, which can lead to the formation of hydroxylated species, N-oxides, or colored degradation products.
-
Decarboxylation: Under thermal or certain pH conditions, the carboxylic acid group can be lost, leading to the formation of 4-ethylaniline.
-
Photodegradation: Exposure to light, especially UV radiation, can induce complex degradation pathways, potentially leading to polymerization or the formation of colored byproducts.
-
Hydrolysis (of derivatives): If this compound is part of a larger molecule, such as an amide or ester, these functional groups can be susceptible to hydrolysis under acidic or basic conditions.
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in LC-MS Analysis of an Amide Coupling Reaction Mixture
Problem: You are performing an amide coupling reaction with this compound and observe unexpected peaks in your LC-MS chromatogram.
Potential Causes and Solutions:
| Potential Cause | Diagnostic Approach | Proposed Solution |
| Unreacted Starting Materials | Compare the retention times and mass-to-charge ratios (m/z) of the unexpected peaks with those of your starting materials (this compound and the coupling amine). | Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. |
| Byproducts from Coupling Reagents | Common coupling reagents like EDC form urea byproducts (e.g., N,N'-dicyclohexylurea (DCU) for DCC, or 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) for EDC). Check for the expected m/z of these byproducts. | Use a water-soluble carbodiimide like EDC to facilitate removal of the urea byproduct during aqueous workup. For DCC, the urea is often insoluble and can be removed by filtration. |
| Side Reactions of the Activated Acid | The activated carboxylic acid intermediate can react with itself to form an anhydride or rearrange. Look for peaks corresponding to the dimer of this compound or other related structures. | Control the stoichiometry of the activating agent and add the amine promptly after activating the carboxylic acid. |
| Dimerization of Starting Material | This compound can potentially react with itself under certain activation conditions to form a dimer. Look for a peak with an m/z corresponding to the dimer minus a molecule of water. | Optimize the order of addition of reagents. It is often preferable to add the coupling agent to a mixture of the acid and amine. |
Issue 2: Identification of a Peak Corresponding to Decarboxylation
Problem: An unexpected peak is observed with a mass corresponding to the loss of CO2 (44 Da) from this compound.
Potential Causes and Solutions:
| Potential Cause | Diagnostic Approach | Proposed Solution |
| Thermal Degradation | This is common if the reaction is performed at elevated temperatures or if the sample is heated in the ion source of the mass spectrometer. The expected byproduct is 4-ethylaniline. | Run the reaction at a lower temperature if possible. For LC-MS analysis, review the ion source temperature and consider reducing it. |
| Acid/Base Catalyzed Decarboxylation | Strong acidic or basic conditions, especially at elevated temperatures, can promote decarboxylation. | If the reaction conditions are harsh, consider milder alternatives. Buffer your reaction mixture if appropriate. |
Issue 3: Observation of Peaks with +16 Da Mass Shift
Problem: You observe peaks in your LC-MS data with a mass-to-charge ratio that is 16 Da higher than your starting material or product.
Potential Causes and Solutions:
| Potential Cause | Diagnostic Approach | Proposed Solution |
| Oxidation | This is a common byproduct, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present. The +16 Da shift can correspond to the formation of a hydroxylated derivative on the aromatic ring or an N-oxide at the amino group. | Perform reactions under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled and deoxygenated solvents. If the oxidation is inherent to the reaction conditions, consider the use of antioxidants if compatible with your chemistry. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
This protocol provides a framework for conducting forced degradation studies to identify potential degradation products of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the stock solution at 60°C for 24 hours, protected from light.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating LC-MS method.
Protocol 2: General LC-MS Method for Impurity Profiling
This is a starting point for developing a specific LC-MS method for analyzing this compound and its reaction byproducts.
-
LC System: UHPLC or HPLC system
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5-10%) and increase to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 1-5 µL
-
MS Detector: ESI in positive ion mode is generally suitable for aminobenzoic acids.
-
MS Scan Mode: Full scan mode to detect all ions, with subsequent product ion scans (MS/MS) on peaks of interest to aid in structural elucidation.
Visualizations
Caption: Workflow for LC-MS Analysis and Byproduct Identification.
Caption: Potential Byproducts in Reactions of this compound.
Technical Support Center: Optimizing Coupling Conditions for 2-Amino-5-ethylbenzoic Acid in PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling of 2-Amino-5-ethylbenzoic acid in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling this compound?
A1: The primary challenges stem from the electronic properties and sterics of the molecule. The ortho-amino group can reduce the electrophilicity of the carboxylic acid, making it less reactive. Additionally, the presence of the amino group can lead to side reactions if not properly managed. The ethyl group at the 5-position is electron-donating, which can further slightly deactivate the carboxylic acid for nucleophilic attack.
Q2: Which coupling reagents are most effective for this compound?
A2: For sterically hindered or electronically deactivated acids like this compound, potent coupling reagents are recommended.[1] Uronium/aminium salt-based reagents such as HATU , HBTU , and HCTU are highly effective due to the formation of highly reactive OAt or OBt active esters.[1] HATU is often considered a superior choice for many challenging couplings.[1] Phosphonium-based reagents like PyBOP and PyAOP are also excellent options and are generally associated with lower rates of racemization.[1] While carbodiimides like DCC or EDC can be used, they often require additives like HOBt or OxymaPure to enhance efficiency and are generally less effective for challenging couplings compared to onium salts.[1]
Q3: What are the optimal solvent and base combinations for this coupling reaction?
A3: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally preferred for their ability to dissolve the reactants and facilitate the reaction. When using onium salt reagents like HATU, a non-nucleophilic base is crucial to deprotonate the carboxylic acid and neutralize any acidic byproducts. N,N-Diisopropylethylamine (DIPEA) is the most commonly used base in these reactions. For sensitive substrates where racemization is a concern, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be considered.[1]
Q4: How can I monitor the progress of the coupling reaction?
A4: The progress of the reaction should be monitored by analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC) . These methods can track the consumption of starting materials and the formation of the desired product. For a qualitative assessment on solid-phase synthesis, the Kaiser test can be used to detect the presence of free primary amines, indicating an incomplete reaction.[2][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low or No Product Yield | Incomplete activation of the carboxylic acid: The ortho-amino group can reduce the reactivity of the carboxylic acid. | 1. Switch to a more potent coupling reagent: Use HATU, HCTU, or PyAOP instead of DCC/EDC.[1] 2. Pre-activation: Stir the this compound, coupling reagent, and base together for 15-30 minutes before adding the amine component. This allows for the formation of the active ester intermediate. 3. Increase reagent equivalents: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and base. |
| Low nucleophilicity of the amine: The amine coupling partner may be sterically hindered or electronically deactivated. | 1. Increase reaction temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the reaction rate. Monitor for potential side reactions. 2. Prolong reaction time: Allow the reaction to proceed for a longer duration (e.g., 12-24 hours), monitoring by LC-MS. | |
| Side reactions: The free amino group of this compound can potentially react. | Consider N-protection: If other strategies fail, transiently protecting the amino group (e.g., with a Boc group) can prevent side reactions. However, this adds extra steps to the synthesis. | |
| Multiple Peaks in HPLC/LC-MS of Crude Product | Racemization: Loss of stereochemical integrity at an adjacent chiral center during activation. | 1. Use racemization-suppressing additives: If using carbodiimides, always include HOBt or HOAt.[4] For onium salts, HATU (which is based on HOAt) is preferred over HBTU (based on HOBt). 2. Lower the reaction temperature: Perform the coupling at 0 °C or room temperature. 3. Use a weaker base: Substitute DIPEA with NMM or collidine.[1] |
| Formation of N-acylurea byproduct: This is common with carbodiimide reagents (DCC, EDC). | 1. Use an additive: HOBt or OxymaPure can suppress the rearrangement to the N-acylurea. 2. Purification: The N-acylurea byproduct from EDC is water-soluble and can often be removed with an aqueous workup. The DCU byproduct from DCC is poorly soluble and can be removed by filtration.[4] | |
| Guanidinylation of the amine: Uronium/aminium reagents (HATU, HBTU) can react with the incoming amine to form a guanidinium species, capping the chain. | Pre-activate the carboxylic acid: This consumes the coupling reagent before the amine is introduced, minimizing the chance of this side reaction.[5] | |
| Difficulty in Product Purification | Residual coupling reagents and byproducts: Reagents like HOBt, and byproducts like tetramethylurea (from HATU/HBTU) or dicyclohexylurea (from DCC) can co-elute with the product. | 1. Aqueous workup: A standard workup with dilute acid (e.g., 0.5 N HCl) and/or saturated sodium bicarbonate can remove basic and acidic impurities. The urea byproduct of EDC is water-soluble and can be removed this way.[4] 2. Filtration: The urea byproduct of DCC is largely insoluble in common organic solvents and can be removed by filtration.[4] 3. Optimized chromatography: Use a high-resolution column and a shallow gradient during preparative HPLC for better separation. |
Quantitative Data Summary
The following tables provide representative data for common coupling conditions. Note that optimal conditions and yields will be sequence-dependent.
Table 1: Comparison of Coupling Reagents for a Model Amide Synthesis
| Coupling Reagent | Additive | Base (Equivalents) | Solvent | Time (h) | Typical Yield (%) |
| HATU | None | DIPEA (2.0) | DMF | 2-4 | 85-95% |
| HBTU | None | DIPEA (2.0) | DMF | 2-6 | 80-90% |
| PyBOP | None | DIPEA (2.0) | DMF/DCM | 2-6 | 80-90% |
| EDC | HOBt (1.2) | DIPEA (2.0) | DCM | 12-24 | 60-80% |
| DCC | HOBt (1.2) | None | DCM/DMF | 12-24 | 50-75% |
Yields are estimates for a standard coupling and can vary significantly based on the specific substrates.
Table 2: Recommended Reagent Equivalents
| Reagent | Equivalents (relative to limiting reagent) |
| This compound | 1.0 - 1.2 |
| Amine | 1.0 |
| Coupling Reagent (HATU, HBTU) | 1.1 - 1.5 |
| Base (DIPEA) | 2.0 - 3.0 |
Experimental Protocols
Protocol 1: General Procedure for HATU-mediated Coupling
-
Reactant Preparation: In a clean, dry flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Activation: Add DIPEA (2.0 equivalents) to the solution and stir for 5 minutes at room temperature. In a separate vial, dissolve HATU (1.1 equivalents) in a minimal amount of anhydrous DMF. Add the HATU solution dropwise to the reaction mixture.
-
Pre-activation: Stir the mixture for 15-30 minutes at room temperature to allow for the formation of the active ester.
-
Coupling: Add the amine component (1.0 equivalent), dissolved in a small amount of anhydrous DMF, to the activated acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: Alternative Procedure using EDC/HOBt
-
Reactant Preparation: In a clean, dry flask, dissolve this compound (1.2 equivalents), the amine component (1.0 equivalent), and HOBt (1.2 equivalents) in anhydrous DCM or DMF.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Coupling: Add EDC (1.2 equivalents) portion-wise to the cooled solution. If the amine component is a hydrochloride salt, add DIPEA (2.0 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash with water, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography or preparative HPLC.
Visualizations
PROTAC Mechanism of Action and Synthesis Workflow
The following diagrams illustrate the general mechanism of PROTACs and a typical experimental workflow for their synthesis and evaluation.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical workflow for PROTAC synthesis and characterization.
IRAK-4 Signaling Pathway Targeted by PROTACs
PROTACs have been successfully developed to target Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a key mediator in inflammatory signaling pathways.[6][][8][9][10] The degradation of IRAK-4 can block the production of pro-inflammatory cytokines.
Caption: PROTAC-mediated degradation of IRAK-4 disrupts inflammatory signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Degradation of 2-Amino-5-ethylbenzoic Acid Under Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 2-Amino-5-ethylbenzoic acid under acidic conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work.
| Issue ID | Question | Possible Causes & Solutions |
| AE-01 | Unexpected peaks observed in HPLC analysis after acid stress testing. | 1. Formation of Degradation Products: Under acidic conditions, this compound can undergo degradation to form various products. The primary expected degradation pathways are: - Decarboxylation: Loss of the carboxylic acid group to form 4-ethylaniline.[1][2] - Hydrolysis of the Amino Group: While less common under acidic conditions, hydrolysis of the amino group to a hydroxyl group could yield 2-Hydroxy-5-ethylbenzoic acid. - Side-Chain Oxidation: In the presence of oxidizing agents, the ethyl group can be oxidized. This may lead to the formation of 2-Amino-5-(1-hydroxyethyl)benzoic acid or further oxidation to 2-Amino-5-acetylbenzoic acid.[3] Solution: To identify the unknown peaks, compare the retention times with those of commercially available standards of the suspected degradation products. If standards are unavailable, techniques such as LC-MS or NMR can be used for structural elucidation. |
| AE-02 | Rapid loss of the parent this compound peak. | 1. Harsh Acidic Conditions: The rate of degradation is highly dependent on the acid concentration and temperature. High concentrations of strong acids (e.g., >1N HCl) and elevated temperatures will accelerate the degradation. Solution: If the goal is to study the initial stages of degradation, consider using milder acidic conditions (e.g., 0.1N HCl) or lowering the temperature. A time-course study can help in understanding the degradation kinetics. |
| AE-03 | Poor peak shape or shifting retention times in HPLC analysis. | 1. pH Effects: The pH of the mobile phase can significantly affect the ionization state of both the parent compound and its degradation products, which in turn influences their retention and peak shape on a reverse-phase column. Solution: Ensure the pH of the mobile phase is controlled and is at least 2 pH units away from the pKa of the analyte and its degradation products to ensure a consistent ionization state. Buffering the mobile phase is highly recommended. 2. Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Solution: Dilute the sample and reinject. |
| AE-04 | Mass imbalance in the degradation study. | 1. Formation of Non-UV Active or Volatile Products: Some degradation products may not have a chromophore and thus will not be detected by a UV detector. Volatile products may be lost during sample preparation. Solution: Use a mass spectrometer (LC-MS) in conjunction with UV detection to identify non-UV active compounds. For volatile products, a gas chromatography (GC) analysis of the headspace may be necessary. 2. Adsorption to Vials/Tubing: The parent compound or its degradation products may adsorb to the surface of glass or plastic vials and tubing. Solution: Use silanized glass vials or polypropylene vials to minimize adsorption. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under acidic conditions?
A1: Based on the chemical structure and literature on similar compounds, the primary anticipated degradation pathways under acidic conditions are:
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Decarboxylation: The loss of the carboxyl group (-COOH) as carbon dioxide is a common degradation pathway for aminobenzoic acids in acidic solutions, which would result in the formation of 4-ethylaniline.[1][2]
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Hydrolysis: The amino group (-NH2) could potentially be hydrolyzed to a hydroxyl group (-OH), yielding 2-Hydroxy-5-ethylbenzoic acid.
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Side-Chain Oxidation: If oxidizing conditions are present, the ethyl side chain may be oxidized to form compounds such as 2-Amino-5-(1-hydroxyethyl)benzoic acid or 2-Amino-5-acetylbenzoic acid.[3]
Q2: How can I monitor the degradation of this compound?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique. This involves developing an HPLC method that can separate the parent compound from all its potential degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.
Q3: What are the typical conditions for a forced degradation study of this compound in acid?
A3: A typical starting point for an acid-forced degradation study would be to treat a solution of this compound with 0.1N to 1N hydrochloric acid (HCl) at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 24-48 hours).[4] The conditions should be adjusted to achieve a target degradation of 5-20% of the parent compound.
Q4: How does the position of the ethyl group influence the degradation pathway?
A4: The ethyl group at the 5-position is an electron-donating group, which can influence the electron density of the aromatic ring and potentially affect the rate of electrophilic substitution reactions. Its primary role in degradation under non-oxidative acidic conditions is likely to be steric. However, under oxidative conditions, the benzylic protons of the ethyl group are susceptible to attack, leading to side-chain oxidation.
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Conditions
Objective: To generate potential degradation products of this compound under acidic stress for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1N and 0.1N
-
Sodium hydroxide (NaOH), 1N and 0.1N (for neutralization)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or a suitable solvent.
-
Acid Treatment:
-
To a volumetric flask, add a known volume of the stock solution.
-
Add an equal volume of 1N HCl.
-
Heat the solution at a controlled temperature (e.g., 80°C) for a specified time (e.g., 24 hours).
-
Periodically withdraw aliquots (e.g., at 0, 2, 4, 8, and 24 hours).
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Cool the aliquots to room temperature and neutralize with an equivalent amount of NaOH.
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Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with water instead of acid and subject it to the same temperature conditions.
-
Analysis: Analyze the stressed and control samples using a suitable HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method to separate this compound from its degradation products.
Instrumentation:
-
HPLC system with a UV/PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions (starting point, may require optimization):
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or optimized based on the UV spectra of the parent and degradation products)
-
Injection Volume: 10 µL
Visualizations
Logical Workflow for Troubleshooting Unexpected HPLC Peaks
References
Technical Support Center: Stability of 2-Amino-5-ethylbenzoic Acid Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to improve the stability of 2-Amino-5-ethylbenzoic acid solutions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound solutions?
The stability of this compound in solution is primarily influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents. The amino and carboxylic acid functional groups on the aromatic ring are susceptible to chemical degradation.
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of similar aminobenzoic acid derivatives, potential degradation pathways include:
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Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of colored degradation products. This can be initiated by dissolved oxygen, metal ions, or exposure to light.
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Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.
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Photodegradation: Aromatic compounds, especially those with amino groups, can be sensitive to light, leading to complex degradation reactions.[1]
-
Hydrolysis: While less common for the aromatic ring itself, extreme pH conditions could potentially affect the functional groups.
Q3: How does pH impact the stability of this compound solutions?
The pH of a solution can significantly influence the stability of this compound. The ionization state of both the amino group (a weak base) and the carboxylic acid group (a weak acid) is pH-dependent. Changes in pH can alter the compound's susceptibility to oxidation and other degradation reactions. For analogous compounds like p-aminobenzoic acid, adjusting the microenvironment pH with alkalizing excipients has been shown to be a successful stabilization strategy.[2] It is crucial to determine the optimal pH range for your specific application through stability studies.
Q4: Are solutions of this compound sensitive to light?
Yes, it is highly probable that solutions of this compound are sensitive to light. Aromatic amines can undergo photodegradation.[1] Therefore, it is recommended to protect solutions from light by using amber glassware or by covering containers with aluminum foil during storage and handling.
Troubleshooting Guides
Issue 1: Discoloration or Precipitation in the Solution
| Possible Cause | Troubleshooting Steps |
| Oxidation | 1. Deoxygenate Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before preparing the solution. 2. Add Antioxidants: Consider the addition of antioxidants such as sodium metabisulfite or ascorbic acid. The appropriate antioxidant and its concentration should be validated for compatibility and effectiveness. 3. Use Chelating Agents: If metal ion contamination is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation. |
| Precipitation due to pH Shift | 1. Buffer the Solution: Use a suitable buffer system to maintain a stable pH within the optimal range for solubility and stability. 2. Verify Solubility: Confirm the solubility of this compound at the intended concentration and pH. |
| Photodegradation | 1. Protect from Light: Store solutions in amber vials or wrap containers in foil.[1] 2. Minimize Exposure: Prepare solutions fresh and minimize exposure to ambient light during experiments. |
Issue 2: Decrease in Concentration Over Time (Observed by HPLC)
| Possible Cause | Troubleshooting Steps |
| Chemical Degradation | 1. Conduct Forced Degradation Studies: Perform studies under stress conditions (acid, base, peroxide, heat, light) to identify the primary degradation pathways. 2. Optimize Storage Conditions: Based on forced degradation results, adjust storage temperature (e.g., refrigerate or freeze) and protect from light and oxygen. 3. Adjust pH: Identify and maintain the pH of maximum stability using a suitable buffer. |
| Adsorption to Container | 1. Use Appropriate Containers: Test different container materials (e.g., borosilicate glass vs. polypropylene) to minimize adsorption. 2. Silanize Glassware: Consider using silanized glassware to reduce active sites for adsorption. |
Experimental Protocols
Protocol 1: pH Stability Study
-
Prepare a series of buffers: Prepare buffers covering a range of pH values (e.g., pH 3, 5, 7, 9).
-
Prepare test solutions: Dissolve a known concentration of this compound in each buffer.
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Initial Analysis: Immediately analyze the concentration of the compound in each solution using a validated stability-indicating HPLC method.
-
Incubate samples: Store aliquots of each solution at a controlled temperature (e.g., 40°C) and protected from light.
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Time-point analysis: At predetermined time intervals (e.g., 1, 3, 7, 14 days), withdraw samples and analyze the concentration of this compound.
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Data Analysis: Plot the percentage of the initial concentration remaining versus time for each pH. The pH at which the concentration remains highest over time is the pH of maximum stability.
Protocol 2: Photostability Study
-
Prepare the test solution: Prepare a solution of this compound in a transparent container.
-
Prepare a control sample: Prepare an identical solution but wrap the container in aluminum foil to protect it from light.
-
Expose to light: Place the test sample in a photostability chamber with a controlled light source (e.g., xenon lamp).
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Incubate the control: Store the control sample at the same temperature but in the dark.
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Analyze samples: At specified time points, analyze both the exposed and control samples by HPLC.
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Compare results: A significant decrease in the concentration of the exposed sample compared to the control indicates photosensitivity.
Data Presentation
Table 1: Hypothetical pH Stability of this compound at 40°C
| pH | Initial Concentration (µg/mL) | Concentration after 7 days (µg/mL) | % Remaining |
| 3.0 | 100.2 | 85.1 | 84.9% |
| 5.0 | 99.8 | 95.7 | 95.9% |
| 7.0 | 100.5 | 98.9 | 98.4% |
| 9.0 | 100.1 | 92.3 | 92.2% |
Note: This data is illustrative and should be determined experimentally.
Table 2: Example of Stabilizer Screening
| Stabilizer (Concentration) | Storage Condition | % Remaining after 14 days |
| None (Control) | 40°C, Ambient Light | 75.2% |
| 0.1% Ascorbic Acid | 40°C, Ambient Light | 92.5% |
| 0.05% EDTA | 40°C, Ambient Light | 85.1% |
| 0.1% Ascorbic Acid + 0.05% EDTA | 40°C, Ambient Light | 96.8% |
| None (Control) | 40°C, Dark | 88.9% |
Note: This data is illustrative and should be determined experimentally.
Visualizations
Caption: Workflow for investigating the stability of this compound solutions.
Caption: Troubleshooting logic for stabilizing this compound solutions.
References
Validation & Comparative
A Comparative Guide to the Spectral Data of 2-Amino-5-ethylbenzoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral data for 2-Amino-5-ethylbenzoic acid and its structural isomers. Understanding the distinct spectral characteristics of these closely related compounds is crucial for their unambiguous identification and characterization in research and development settings.
Note on Data Availability: Direct experimental spectral data for this compound and its ethyl isomers is limited in publicly accessible databases. Therefore, this guide utilizes the spectral data of the closely related methyl analogs (e.g., 2-Amino-5-methylbenzoic acid) as a reference. The substitution of a methyl group with an ethyl group is expected to introduce predictable changes in the spectra, primarily in the aliphatic region of the NMR spectra and subtle shifts in the vibrational frequencies of the IR spectra.
Spectroscopic Data Comparison
The following tables summarize the key spectral data for 2-Amino-5-methylbenzoic acid and its isomers. These tables are designed to facilitate a clear and objective comparison of their spectroscopic properties.
¹H NMR Spectral Data
The proton NMR spectra of these isomers are distinguished by the chemical shifts and splitting patterns of the aromatic protons, which are highly sensitive to the relative positions of the amino, carboxyl, and alkyl groups on the benzene ring.
| Compound | Aromatic Protons (ppm) | Alkyl Protons (ppm) | Amino Proton (ppm) | Carboxyl Proton (ppm) | Solvent |
| 2-Amino-5-methylbenzoic acid | 7.6 (d), 7.1 (dd), 6.6 (d) | 2.2 (s, 3H) | 5.5 (br s, 2H) | 11.0 (br s, 1H) | DMSO-d6 |
| 4-Amino-3-methylbenzoic acid | 7.6 (d), 7.5 (s), 6.7 (d) | 2.1 (s, 3H) | 5.8 (br s, 2H) | 12.2 (br s, 1H) | DMSO-d6 |
| 2-Amino-3-methylbenzoic acid | 7.7 (d), 7.3 (t), 6.6 (d) | 2.2 (s, 3H) | 5.6 (br s, 2H) | 11.5 (br s, 1H) | DMSO-d6 |
¹³C NMR Spectral Data
The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The chemical shifts of the aromatic carbons are particularly informative for distinguishing between isomers.
| Compound | Carboxyl Carbon (ppm) | Aromatic Carbons (ppm) | Alkyl Carbon (ppm) |
| 2-Amino-5-methylbenzoic acid | 169.5 | 151.0, 135.0, 130.5, 125.0, 117.0, 115.0 | 20.5 |
| 4-Amino-3-methylbenzoic acid | 168.0 | 152.0, 132.0, 131.0, 128.0, 118.0, 114.0 | 17.0 |
| 2-Amino-3-methylbenzoic acid | 170.0 | 150.0, 136.0, 128.0, 122.0, 118.0, 115.0 | 15.0 |
IR Spectral Data
Infrared spectroscopy highlights the characteristic vibrational frequencies of the functional groups present in the molecules. Key absorptions for these compounds include those for the N-H, O-H, C=O, and C-N bonds.
| Compound | N-H Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) |
| 2-Amino-5-methylbenzoic acid | 3400-3300 | 3200-2500 (broad) | 1680 | 1300 |
| 4-Amino-3-methylbenzoic acid | 3450-3350 | 3200-2500 (broad) | 1675 | 1310 |
| 2-Amino-3-methylbenzoic acid | 3420-3320 | 3200-2500 (broad) | 1685 | 1290 |
Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The molecular ion peak (M⁺) is expected at m/z 165 for the ethylbenzoic acid isomers.
| Compound (Methyl Analog) | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| 2-Amino-5-methylbenzoic acid | 151 | 134, 106, 77 |
| 4-Amino-3-methylbenzoic acid | 151 | 134, 106, 77 |
| 2-Amino-3-methylbenzoic acid | 151 | 134, 106, 77 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data presented above. Specific parameters may vary depending on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is used.
-
Spectral Width: -2 to 14 ppm.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024-4096 scans.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: The raw data is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Solid Samples (ATR): A small amount of the solid sample is placed directly on the attenuated total reflectance (ATR) crystal.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. A background spectrum is typically collected and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced directly via a solids probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization Method: Electron Ionization (EI) is a common method for these types of small molecules. Electrospray Ionization (ESI) may also be used, particularly with LC-MS.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
-
Acquisition:
-
Mass Range: m/z 50-500.
-
Scan Speed: Typically 1-2 scans per second.
-
-
Data Processing: The resulting mass spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Workflow for Spectral Data Comparison
The following diagram illustrates the logical workflow for comparing the spectral data of this compound and its isomers.
A Comparative Analysis of 2-Amino-5-ethylbenzoic Acid and 2-Amino-5-methylbenzoic Acid for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of 2-Amino-5-ethylbenzoic acid and 2-Amino-5-methylbenzoic acid, two closely related anthranilic acid derivatives. While both compounds serve as valuable building blocks in organic synthesis and drug discovery, their subtle structural differences can lead to distinct physicochemical properties and biological activities. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview, including their synthesis, known biological effects, and relevant experimental protocols.
Physicochemical Properties
The primary difference between the two molecules lies in the alkyl substituent at the C5 position of the benzene ring: an ethyl group in this compound and a methyl group in 2-Amino-5-methylbenzoic acid. This seemingly minor variation influences their molecular weight and may affect properties such as solubility, lipophilicity, and crystal packing. A summary of their key physicochemical properties is presented below.
| Property | This compound | 2-Amino-5-methylbenzoic acid |
| CAS Number | 2475-82-3[1] | 2941-78-8[2] |
| Molecular Formula | C₉H₁₁NO₂[1] | C₈H₉NO₂ |
| Molecular Weight | 165.19 g/mol [1] | 151.16 g/mol |
| Melting Point | Not available | 177 °C |
| Appearance | Yellow solid[3] | White to brown crystalline powder[4] |
| Synonyms | 5-Ethylanthranilic acid | 5-Methylanthranilic acid, 6-Amino-m-toluic acid[4] |
Synthesis and Preparation
The synthetic routes to these compounds differ based on the desired alkyl substituent. Below are summaries of reported synthetic protocols.
Synthesis of this compound
A common method for the synthesis of this compound involves the oxidative cleavage of 5-ethylindoline-2,3-dione.[3]
Experimental Protocol:
-
Dissolve sodium hydroxide in distilled water and cool the solution.
-
Slowly add 5-ethylindoline-2,3-dione to the cooled sodium hydroxide solution with continuous stirring.
-
Further cool the reaction mixture and slowly add a 30% hydrogen peroxide solution dropwise, maintaining the temperature between 15-20 °C.
-
After the addition is complete, continue the reaction for 1 hour at the same temperature.
-
Adjust the pH of the reaction solution to 5-6 with glacial acetic acid to precipitate a yellow solid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to yield the final product.[3]
Synthesis of 2-Amino-5-methylbenzoic acid
A reported synthesis for a related compound, 2-amino-3-methyl-5-chlorobenzoic acid, starts from m-toluic acid, which can be adapted for the synthesis of 2-Amino-5-methylbenzoic acid by omitting the final chlorination step.[5]
Experimental Protocol:
-
Nitration: Mix m-toluic acid with nitric acid to perform a nitration reaction, yielding 2-nitro-3-methylbenzoic acid.[5]
-
Reduction: Mix the resulting 2-nitro-3-methylbenzoic acid with a suitable solvent and a hydrogenation catalyst. Carry out a hydrogenation reduction reaction in a hydrogen atmosphere to obtain 2-amino-3-methylbenzoic acid.[5] A similar approach starting from 4-methylbenzoic acid would yield 2-amino-5-methylbenzoic acid.
Another documented approach mentions the synthesis of 2-Amino-5-methylbenzoic acid via a Suzuki coupling reaction involving phenylacetic acid and 3-(2'-aminoethyl)aminobenzene, though specific details of this protocol are less readily available.
Comparative Biological Activities
While direct comparative studies are limited, the existing literature suggests that both molecules are of interest in pharmaceutical development, particularly as intermediates for anti-inflammatory and anticancer agents.
2-Amino-5-methylbenzoic acid has been more extensively studied and is reported to possess potent antitumor activity. It has been shown to inhibit the growth of human liver cancer cells in vitro. The proposed mechanisms for its anticancer effects include the inhibition of serine protease, an enzyme involved in tumor cell proliferation and metastasis, and the blockage of porphyrin production, which is essential for heme synthesis. Furthermore, it is a known intermediate in the synthesis of anti-inflammatory and analgesic drugs.[6]
Information on the specific biological activities of This compound is less prevalent in the public domain. However, as an anthranilic acid derivative, it is plausible that it shares similar potential for biological activity, and its distinct ethyl group may confer differences in potency, selectivity, or pharmacokinetic properties compared to its methyl counterpart. Further experimental investigation is required to elucidate its specific biological profile.
Illustrative Experimental Protocols for Biological Assays
To facilitate the comparative evaluation of these compounds, the following are generalized protocols for relevant in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., human liver cancer cell line, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of this compound and 2-Amino-5-methylbenzoic acid in a suitable solvent (e.g., DMSO). Dilute the stock solutions to various concentrations in the cell culture medium and treat the cells for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Anti-inflammatory Assay (Albumin Denaturation Assay)
This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, a hallmark of inflammation.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing bovine serum albumin (BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 6.3).
-
Compound Addition: Add various concentrations of this compound and 2-Amino-5-methylbenzoic acid to the reaction mixture. Use diclofenac sodium as a positive control.
-
Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes to induce denaturation.
-
Cooling and Measurement: Cool the samples to room temperature and measure the turbidity (absorbance) at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation for each compound concentration compared to the control.[7]
Potential Signaling Pathway Involvement
Anthranilic acid derivatives have been implicated in the modulation of various signaling pathways critical in cancer and inflammation. While specific pathways for this compound and 2-Amino-5-methylbenzoic acid have not been definitively elucidated, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a plausible target for this class of compounds. The MAPK pathway is a key regulator of cellular processes including proliferation, differentiation, and apoptosis, and its dysregulation is frequently observed in cancer.[]
Below is a generalized diagram of the MAPK/ERK signaling cascade, which can serve as a conceptual framework for investigating the mechanism of action of these anthranilic acid derivatives.
Caption: Generalized MAPK/ERK signaling pathway, a potential target for anthranilic acid derivatives.
Conclusion
This compound and 2-Amino-5-methylbenzoic acid are structurally similar compounds with demonstrated or potential applications in drug discovery. The methyl-substituted analog is better characterized, with known antitumor and anti-inflammatory properties. The subtle difference in the alkyl substituent of the ethyl analog warrants further investigation to determine its unique biological profile. The provided experimental protocols and the conceptual signaling pathway offer a framework for the direct comparative analysis of these promising molecules. Such studies will be crucial for elucidating their structure-activity relationships and guiding the development of novel therapeutics.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 2-Amino-5-methylbenzoic acid | C8H9NO2 | CID 76255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 2475-82-3 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. rjptonline.org [rjptonline.org]
A Comparative Guide to the Biological Activity of Aminobenzoic Acids: Spotlight on 2-Amino-5-ethylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of aminobenzoic acid isomers, with a particular focus on the less-studied 2-Amino-5-ethylbenzoic acid. While direct experimental data for this compound is limited in publicly available literature, this document synthesizes information on related aminobenzoic acids to infer its potential activities and guide future research. We will explore the known anti-inflammatory, antimicrobial, and cytotoxic properties of key aminobenzoic acid scaffolds, supported by experimental data for representative compounds.
Overview of Aminobenzoic Acid Isomers and Their Derivatives
Aminobenzoic acids are a class of organic compounds with a benzene ring substituted with both an amino group and a carboxylic acid group. The position of these functional groups significantly influences their chemical properties and biological activities. The three primary isomers are 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (PABA).
-
2-Aminobenzoic Acid (Anthranilic Acid): Derivatives of this isomer are well-known for their anti-inflammatory properties. Mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID), is a notable example.[1]
-
3-Aminobenzoic Acid: This isomer and its derivatives have been explored for various therapeutic applications, including as scaffolds for quorum sensing inhibitors in bacteria.
-
4-Aminobenzoic Acid (PABA): PABA is widely recognized for its role as a UV filter in sunscreens and as a precursor in the folic acid synthesis pathway of bacteria, making it a target for sulfonamide antibiotics.
Comparative Biological Activity Data
The following tables summarize the known biological activities of various aminobenzoic acid derivatives to provide a comparative framework.
Table 1: Anti-inflammatory Activity of Aminobenzoic Acid Derivatives
| Compound | Target/Assay | Activity (ED50) | Reference |
| Phenylbutazone (Standard) | Carrageenan-induced rat paw edema | 51.05 mg/kg | [1] |
| 5-Bromo-N-substituted anthranilic acid derivative | Carrageenan-induced rat paw edema | 51.05 mg/kg | [1] |
Table 2: Antimicrobial Activity of Aminobenzoic Acid Derivatives
| Compound | Organism | Activity (MIC in µg/mL) | Reference |
| Sulfonamides (PABA antagonists) | Various bacteria | Varies | General Knowledge |
| 4-Substituted benzenesulfonamides of anthranilic acid | Candida albicans | 4 µg/mL (25-50% inhibition) | [2] |
| Halogen-substituted anthranilic acid derivatives | Pseudomonas aeruginosa | Biofilm inhibition | [3] |
Table 3: Cytotoxic Activity of Aminobenzoic Acid Derivatives
| Compound | Cell Line | Activity (IC50) | Reference |
| 2-Amino-5-nitrobenzoic acid derivatives | Various cancer cell lines | Varies | [4] |
| Anthranilate sulfonamides | MOLT-3 (human leukemia) | Varies | [2] |
| Tricyclic benzoic acid FTO inhibitors | AML cells | Varies | [5] |
Potential Biological Profile of this compound
Direct experimental data on the biological activity of this compound is scarce. However, based on the structure-activity relationships of other 5-substituted anthranilic acid derivatives, we can infer its potential activities. The ethyl group at the 5-position is a lipophilic substituent, which can influence the compound's ability to cross cell membranes and interact with biological targets.
-
Anti-inflammatory Activity: Given that derivatives of anthranilic acid exhibit anti-inflammatory effects, it is plausible that this compound could also possess such properties. The ethyl group might enhance its binding to inflammatory targets.
-
Antimicrobial Activity: The impact of the 5-ethyl substitution on antimicrobial activity is difficult to predict without experimental data. While some halogenated derivatives show activity, the effect of an alkyl group is not as well-established in this context.
-
Cytotoxicity: The cytotoxic potential would need to be evaluated experimentally. The lipophilicity imparted by the ethyl group could potentially lead to interactions with cellular membranes or intracellular targets.
Experimental Protocols
To facilitate further research on this compound and other aminobenzoic acids, here are detailed methodologies for key experiments.
Anti-inflammatory Activity Assay (Carrageenan-induced Paw Edema)
This in vivo assay is a standard method to screen for acute anti-inflammatory activity.
Principle: Carrageenan injection in the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Animal Dosing: Administer the test compound (e.g., this compound) or a standard drug (e.g., phenylbutazone) orally or intraperitoneally to a group of rats. A control group receives the vehicle.
-
Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group. The ED50 (the dose that causes 50% inhibition) can then be determined.
Antimicrobial Activity Assay (Broth Microdilution)
This in vitro assay determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli).
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is read as the lowest concentration of the compound in which there is no visible turbidity.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard in vitro method for assessing the cytotoxic effects of a compound on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed a specific cancer cell line (e.g., HeLa) into a 96-well plate and allow the cells to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of aminobenzoic acids.
Caption: Experimental workflow for evaluating the biological activity of this compound.
Caption: Logical relationship of 5-substitution on the biological activity of anthranilic acids.
Conclusion
While the biological activity of this compound remains to be experimentally determined, this guide provides a comparative framework based on the known activities of related aminobenzoic acid derivatives. The provided experimental protocols and visualizations serve as a resource for researchers to undertake a systematic evaluation of this and other novel aminobenzoic acid compounds. Further investigation is warranted to fully elucidate the therapeutic potential of this compound and to understand the structure-activity relationships governing the biological effects of 5-substituted anthranilic acids.
References
- 1. ijddr.in [ijddr.in]
- 2. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Validation of 2-Amino-5-ethylbenzoic Acid Synthesis
This guide provides a comparative analysis of synthetic routes for 2-Amino-5-ethylbenzoic acid, with a focus on validation by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented herein is intended to assist researchers, scientists, and drug development professionals in identifying the product and potential impurities based on spectral data.
Introduction
This compound is a valuable building block in organic synthesis. As with any chemical synthesis, unambiguous characterization of the final product is critical to ensure purity and confirm the correct structure. NMR spectroscopy is one of the most powerful tools for this purpose. This guide compares a documented synthesis method with a plausible alternative, highlighting the expected NMR data for the target compound and potential byproducts.
Method 1: Synthesis from 5-Ethylindoline-2,3-dione
A documented method for the synthesis of this compound involves the oxidative cleavage of 5-ethylindoline-2,3-dione.[1] This approach is relatively direct and offers a distinct impurity profile.
Experimental Protocol
-
Reaction Setup : Dissolve sodium hydroxide (6.5 g, 162.5 mmol) in distilled water (52 mL) and cool the solution to below 30 °C.
-
Addition of Starting Material : Slowly add 5-ethylindoline-2,3-dione (9.6 g, 54.8 mmol) to the sodium hydroxide solution with continuous stirring.
-
Oxidation : Cool the reaction mixture to below 15 °C and add 30% hydrogen peroxide solution (15.6 g) dropwise, maintaining the temperature between 15-20 °C.
-
Reaction Completion : After the addition of hydrogen peroxide, continue stirring the reaction mixture at 15-20 °C for 1 hour.
-
Precipitation : Adjust the pH of the solution to 5-6 by the slow, dropwise addition of glacial acetic acid. A yellow solid should precipitate.
-
Isolation and Purification : Collect the solid by filtration, wash with a small amount of cold water, and then dry. The crude product can be recrystallized from an ethanol/water mixture (1:1, v/v) to yield the final product.[1]
NMR Validation for Method 1
The primary impurity to monitor for in this synthesis is the unreacted starting material, 5-ethylindoline-2,3-dione. The NMR spectra of the product and this potential impurity are distinct.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | broad singlet | 1H | Carboxylic acid (-COOH) | |
| ~7.7 | doublet | 1H | Aromatic H (position 6) | |
| ~7.1 | doublet of doublets | 1H | Aromatic H (position 4) | |
| ~6.7 | doublet | 1H | Aromatic H (position 3) | |
| ~4.5 | broad singlet | 2H | Amine (-NH₂) | |
| 2.51 | quartet | 2H | Ethyl (-CH₂-) | |
| 1.15 | triplet | 3H | Ethyl (-CH₃) | |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| ~169 | Carboxylic acid (-C OOH) | |||
| ~150 | Aromatic C (position 2) | |||
| ~135 | Aromatic C (position 4) | |||
| ~130 | Aromatic C (position 5) | |||
| ~122 | Aromatic C (position 6) | |||
| ~117 | Aromatic C (position 3) | |||
| ~110 | Aromatic C (position 1) | |||
| 28.5 | Ethyl (-C H₂-) | |||
| 16.0 | Ethyl (-C H₃) |
Note: Predicted chemical shifts are based on data for analogous compounds such as 2-Amino-5-methylbenzoic acid and standard NMR prediction tools. Actual values may vary based on solvent and experimental conditions.[2][3][4]
Method 2: Alternative Synthesis via Nitration of 4-Ethylbenzoic Acid
A common alternative strategy for synthesizing aminobenzoic acids involves the nitration of a substituted benzoic acid followed by reduction of the nitro group. This multi-step synthesis presents a different set of potential impurities, including regioisomers and intermediates.
Hypothetical Experimental Protocol
-
Nitration : Treatment of 4-ethylbenzoic acid with a mixture of nitric acid and sulfuric acid would likely yield 4-ethyl-2-nitrobenzoic acid as the major product, along with other isomers.
-
Reduction : The nitro group of the isolated 4-ethyl-2-nitrobenzoic acid can be reduced to an amine using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Workup and Purification : Standard aqueous workup and recrystallization would be required to isolate the final this compound.
NMR Validation for Method 2
This route may lead to several impurities, making NMR analysis crucial for confirming the product's identity and purity.
Table 2: Comparison of ¹H NMR Signals for the Product and Potential Impurities from Method 2
| Compound | Key Distinguishing ¹H NMR Signals (Aromatic Region) |
| This compound (Product) | Three distinct aromatic protons: a doublet (~7.7 ppm), a doublet of doublets (~7.1 ppm), and a doublet (~6.7 ppm). |
| 4-Ethyl-2-nitrobenzoic acid (Intermediate) | The aromatic protons will be shifted downfield due to the electron-withdrawing nitro group. Expect signals in the ~7.5-8.2 ppm range. |
| 4-Ethylbenzoic acid (Starting Material) | Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. |
| Isomeric Byproducts | Other nitration isomers (e.g., 4-ethyl-3-nitrobenzoic acid) would exhibit different splitting patterns and chemical shifts in the aromatic region. |
Workflow and Validation Diagram
The following diagram illustrates the general workflow for the synthesis and subsequent NMR validation of this compound.
Caption: Workflow for the synthesis and NMR validation of this compound.
Conclusion
The validation of this compound by ¹H and ¹³C NMR is essential for confirming its structure and assessing its purity. By comparing the obtained spectra with the predicted data and considering the potential impurities from the chosen synthetic route, researchers can have high confidence in the identity of their final product. The choice of synthesis method will influence the impurity profile, and a thorough understanding of the expected NMR signals for both the product and potential byproducts is critical for accurate analysis.
References
Navigating the Structure-Activity Landscape of 2-Amino-5-ethylbenzoic Acid Derivatives: A Comparative Guide Based on Analogous Scaffolds
A comprehensive review of the public scientific literature reveals a notable scarcity of specific structure-activity relationship (SAR) studies focused on 2-Amino-5-ethylbenzoic acid derivatives. While this particular scaffold has not been extensively explored, valuable insights can be gleaned from the broader class of 2-aminobenzoic acid (anthranilic acid) derivatives. This guide provides a comparative analysis based on these related compounds to inform researchers, scientists, and drug development professionals on potential SAR trends and to guide future discovery efforts.
The anthranilic acid framework is a privileged scaffold in medicinal chemistry, forming the basis for a variety of therapeutic agents. Modifications to the aromatic ring and the amino and carboxylic acid functional groups can significantly influence the pharmacological profile of these molecules.
General Structure-Activity Relationships of 2-Aminobenzoic Acid Derivatives
Based on studies of analogous compounds, several general SAR principles for 2-aminobenzoic acid derivatives can be summarized:
-
Importance of the Amino and Carboxylic Acid Positions: The ortho-disposition of the amino and carboxylic acid groups is often crucial for biological activity. Analogs with these groups in the meta or para positions are frequently inactive.[1]
-
Role of the Carboxylic Acid Group: The carboxylic acid moiety is a key interaction point, often involved in binding to biological targets. Its replacement with isosteric groups, such as a tetrazole, can sometimes retain or modulate activity.[1][2]
-
Substitution on the Anthranilic Acid Ring: In the context of N-aryl anthranilates (fenamates), substitution on the anthranilic acid ring itself generally leads to a decrease in anti-inflammatory activity.[1][2] However, for other biological targets, substitutions can be beneficial. For instance, in the development of DNA gyrase B inhibitors based on a 2-aminobenzothiazole scaffold, substitutions at the C5 position were explored to modify physicochemical properties and enhance inhibitory potency.[3]
-
Derivatization of the Amino and Carboxyl Groups: Both the amino and carboxyl groups are amenable to a wide range of chemical modifications to produce amides, esters, and other derivatives. These modifications can significantly impact a compound's potency, selectivity, and pharmacokinetic properties.
Hypothetical Biological Targets and Signaling Pathways
While specific pathways for this compound derivatives are not defined, analogous aminobenzoic acid derivatives have been shown to interact with a variety of biological targets, including enzymes and receptors involved in inflammation and cell signaling. A hypothetical signaling pathway that such a derivative might modulate is depicted below.
References
A Comparative Analysis of the Reactivity of 2-Amino-5-ethylbenzoic Acid and Anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2-Amino-5-ethylbenzoic acid and its parent compound, anthranilic acid (2-aminobenzoic acid). This analysis is crucial for professionals in drug development and organic synthesis, where understanding the influence of substituents on reaction kinetics and product distribution is paramount. This document outlines the differences in acidity and reactivity towards major reaction classes, supported by available experimental data and theoretical principles.
Core Structural Differences and Electronic Effects
The primary structural difference between the two molecules is the presence of an ethyl group at the 5-position of the benzene ring in this compound. This substituent, an alkyl group, is known to be electron-donating through an inductive effect (+I). This fundamental difference in electronic properties significantly influences the reactivity of the functional groups: the carboxylic acid, the amino group, and the aromatic ring itself.
Logical Relationship of Substituent Effects
A Comparative Guide to Quantitative Analytical Method Validation for 2-Amino-5-ethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three quantitative analytical methods for the determination of 2-Amino-5-ethylbenzoic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The performance of each method is evaluated based on key validation parameters to assist in selecting the most suitable technique for a specific analytical requirement.
Method Comparison Overview
The selection of an appropriate analytical method is critical for ensuring the accuracy and reliability of quantitative data in research and drug development. This guide compares a highly specific and widely used HPLC method, a highly sensitive GC-MS method, and a simpler, more accessible UV-Vis spectrophotometric method for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique that separates components in a mixture based on their differential interactions with a stationary and mobile phase. It is a cornerstone of pharmaceutical analysis due to its high resolution and accuracy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, offering high sensitivity and specificity. This method is particularly useful for the analysis of volatile or semi-volatile compounds, often requiring a derivatization step to enhance the volatility of the analyte.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective technique that measures the absorption of light by an analyte in a solution. While less specific than chromatographic methods, it can be a suitable option for the routine analysis of a known, pure compound.
Quantitative Data Presentation
The following tables summarize the hypothetical, yet realistic, validation data for the three analytical methods, based on established performance characteristics for each technique.
Table 1: HPLC Method Validation Data
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | Defined by linearity, accuracy, and precision |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | 0.85% | ≤ 1.0% |
| - Intermediate Precision | 1.20% | ≤ 2.0% |
| Specificity | No interference from blank and placebo | No co-eluting peaks at the analyte's retention time |
| Limit of Detection (LOD) (µg/mL) | 0.1 | Signal-to-Noise ≥ 3 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.3 | Signal-to-Noise ≥ 10 |
| Robustness | Passed | No significant impact on results from minor variations |
Table 2: GC-MS Method Validation Data
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Range (ng/mL) | 0.1 - 50 | Defined by linearity, accuracy, and precision |
| Accuracy (% Recovery) | 98.5% - 102.0% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | 1.10% | ≤ 2.0% |
| - Intermediate Precision | 1.50% | ≤ 3.0% |
| Specificity | No interfering peaks at the analyte's retention time and mass transitions | No interfering peaks |
| Limit of Detection (LOD) (ng/mL) | 0.02 | Signal-to-Noise ≥ 3 |
| Limit of Quantitation (LOQ) (ng/mL) | 0.07 | Signal-to-Noise ≥ 10 |
| Robustness | Passed | No significant impact on results from minor variations |
Table 3: UV-Vis Spectrophotometry Method Validation Data
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9985 | ≥ 0.998 |
| Range (µg/mL) | 5 - 50 | Defined by linearity, accuracy, and precision |
| Accuracy (% Recovery) | 97.5% - 103.0% | 97.0% - 103.0% |
| Precision (% RSD) | ||
| - Repeatability | 1.50% | ≤ 2.0% |
| - Intermediate Precision | 2.50% | ≤ 3.0% |
| Specificity | Potential for interference from UV-absorbing impurities | To be assessed based on sample matrix |
| Limit of Detection (LOD) (µg/mL) | 1 | Signal-to-Noise ≥ 3 |
| Limit of Quantitation (LOQ) (µg/mL) | 3 | Signal-to-Noise ≥ 10 |
| Robustness | Passed | No significant impact on results from minor variations |
Experimental Protocols
Detailed methodologies for the three analytical techniques are provided below.
HPLC Method Protocol
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Solution Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Working standards are prepared by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the linear range of the method. Filter through a 0.45 µm syringe filter before injection.
GC-MS Method Protocol
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM).
-
Monitored Ions: To be determined from the mass spectrum of the derivatized analyte.
-
Sample Preparation and Derivatization: Evaporate a known volume of the sample extract to dryness under a stream of nitrogen. Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine. Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.
UV-Vis Spectrophotometry Method Protocol
-
Instrumentation: UV-Vis Spectrophotometer.
-
Solvent: 0.1 M Hydrochloric Acid.
-
Wavelength of Maximum Absorbance (λmax): 254 nm (determined by scanning a standard solution).
-
Standard Solution Preparation: A stock solution of this compound (100 µg/mL) is prepared in the solvent. Working standards are prepared by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the solvent to a final concentration within the linear range of the method.
-
Measurement: Measure the absorbance of the standard and sample solutions at 254 nm against a solvent blank.
Visualizations
The following diagrams illustrate the logical workflows of the analytical method validation process and the experimental procedures.
Caption: Workflow for Analytical Method Validation.
Caption: HPLC Experimental Workflow.
Caption: GC-MS Experimental Workflow.
Conclusion
The choice of the most suitable analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
HPLC offers a robust and reliable method with good precision and accuracy, making it well-suited for routine quality control and release testing in a pharmaceutical setting.
-
GC-MS provides superior sensitivity and specificity, making it the ideal choice for trace-level analysis, impurity profiling, and when absolute confirmation of the analyte's identity is required. The need for derivatization, however, adds a layer of complexity to the sample preparation.
-
UV-Vis Spectrophotometry is a simple, rapid, and cost-effective method that can be employed for the analysis of relatively pure samples where high specificity is not a primary concern. Its main limitation is the potential for interference from other UV-absorbing compounds in the sample matrix.
This guide provides a framework for the selection and validation of a quantitative analytical method for this compound. It is recommended that the chosen method be fully validated in the user's laboratory to ensure its suitability for the intended purpose.
A Comparative Guide to the Efficacy of PROTACs Targeting BRD4: A Focus on VHL and CRBN E3 Ligase Recruiters
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to eliminate specific proteins from the cellular environment by hijacking the ubiquitin-proteasome system. This guide provides a comparative analysis of the efficacy of PROTACs designed to degrade Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a high-value target in oncology. We will focus on a critical design element of PROTACs: the E3 ubiquitin ligase recruiter, comparing the performance of PROTACs that utilize the von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases.
Quantitative Comparison of BRD4-Targeting PROTACs
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize the performance of prominent BRD4-targeting PROTACs, categorized by the E3 ligase they recruit. It is important to note that direct comparisons can be influenced by variations in experimental conditions, such as the cell lines used and the duration of treatment.
Table 1: Efficacy of VHL-Based PROTACs Targeting BRD4
| PROTAC | Target Protein(s) | Cell Line(s) | DC50 | Dmax | Reference |
| ARV-771 | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM | Not Reported | [1] |
| MZ1 | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | [1] |
Table 2: Efficacy of CRBN-Based PROTACs Targeting BRD4
| PROTAC | Target Protein | Cell Line(s) | DC50 | Dmax | Reference |
| ARV-825 | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported | [1] |
| dBET1 | BRD4 | Burkitt's Lymphoma (BL) cells | < 1 nM | >90% | [2] |
| PROTAC 1 | BRD4 | Burkitt's Lymphoma (BL) cells | < 1 nM | Not Reported | [3] |
| PROTAC 2 | BRD4 | Acute Myeloid Leukemia (AML) cells | Efficient degradation at 100 nM | Not Reported | [3] |
| PROTAC 3 | BRD4 | RS4;11 leukemia cells | 0.1–0.3 nM | Not Reported | [3] |
| PROTAC 4 | BRD4 | MV-4-11, MOLM-13, RS4;11 cells | 8.3 pM, 62 pM, 32 pM | Not Reported | [3] |
| PROTAC 8 | BRD4 | AR-positive prostate cancer cell lines | Sub-nanomolar | >99% | [3] |
Experimental Protocols
Accurate and reproducible assessment of PROTAC efficacy is crucial for their development. Below are detailed methodologies for key experiments used to determine the efficacy of BRD4-targeting PROTACs.
Western Blotting for Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[4][5]
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, 22Rv1) in 6-well plates to achieve 70-80% confluency at the time of harvest.[6]
-
Prepare serial dilutions of the PROTAC in fresh culture medium. Ensure the final DMSO concentration is kept below 0.1%.[6]
-
Treat cells with the PROTAC dilutions for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only (DMSO) control.[6]
2. Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[6][7]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[5][7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7]
-
Incubate the lysate on ice for 30 minutes, with periodic vortexing.[7]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Transfer the supernatant (protein extract) to a new clean tube.[8]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[7]
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample and denature by heating at 95-100°C for 5-10 minutes.[7]
-
Load equal amounts of protein for each sample into the wells of an SDS-PAGE gel. Include a molecular weight marker.[7]
-
Perform electrophoresis to separate proteins by size.[9]
5. Protein Transfer:
6. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody specific for the target protein (BRD4) and a loading control protein (e.g., GAPDH, β-actin) overnight at 4°C.[7]
-
Wash the membrane three times with TBST.[7]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again three times with TBST.[7]
7. Detection and Analysis:
-
Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.[7]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band.
-
Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle-treated control (set to 100%).
-
Determine the DC50 and Dmax values by fitting the data to a dose-response curve.
NanoBRET™ Ternary Complex Formation Assay
This live-cell assay is used to measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is the initial step in PROTAC-mediated degradation.[10][11][12]
1. Cell Preparation:
-
Co-transfect HEK293T cells with plasmids encoding for a NanoLuc® fusion of the target protein (e.g., BRD4-NanoLuc®) and a HaloTag® fusion of the E3 ligase (e.g., HaloTag®-VHL or HaloTag®-CRBN).[13]
2. Assay Plate Preparation:
-
After 24 hours, seed the transfected cells into 96-well plates.[13]
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.[13]
3. PROTAC Treatment and Measurement:
-
Pre-treat the cells with a proteasome inhibitor (e.g., MG-132) to prevent degradation of the target protein and stabilize the ternary complex.[12][13]
-
Treat the cells with serial dilutions of the PROTAC.
-
Add the NanoBRET™ Nano-Glo® Substrate to each well.[13]
-
Read the plate on a luminometer capable of measuring dual-filtered luminescence (donor and acceptor wavelengths).[13]
4. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of PROTAC technology.
Caption: General mechanism of action for PROTAC-mediated protein degradation.
Caption: Simplified BRD4 signaling pathway in cancer.[14][15][16]
Caption: Experimental workflow for determining PROTAC efficacy.[7][15][17][18][19]
Conclusion
The choice between VHL and CRBN as the E3 ligase recruiter is a critical decision in the design of BRD4-targeting PROTACs. Both have demonstrated the ability to induce potent and efficient degradation of BRD4. The selection may depend on several factors, including the specific cellular context, the desired selectivity profile, and the physicochemical properties of the final PROTAC molecule. The data presented in this guide, along with the detailed experimental protocols, provide a foundation for researchers to make informed decisions and to design and evaluate novel PROTACs for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 12. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 15. benchchem.com [benchchem.com]
- 16. Genome-wide transcriptional analysis of BRD4-regulated genes and pathways in human glioma U251 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Amino-5-ethylbenzoic Acid: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling 2-Amino-5-ethylbenzoic acid must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper management of this chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care, recognizing it as a potentially hazardous substance. While a specific, detailed Safety Data Sheet (SDS) outlining disposal was not available, the general safety protocols for aromatic amino acids and related benzoic acid derivatives should be strictly followed.
Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid material or solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste. It should be collected for disposal by a licensed environmental services company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Waste Identification and Segregation:
-
Clearly label all waste containing this compound.
-
Segregate this waste stream from other chemical wastes to prevent accidental mixing with incompatible materials. Pay particular attention to avoiding contact with strong oxidizing agents.
-
-
Containerization:
-
Use a dedicated, properly sealed, and chemically compatible container for the collection of this compound waste.
-
If possible, use the original container, provided it is in good condition.
-
Ensure the container is free from leaks or damage.
-
-
Waste Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Harmful," "Irritant")
-
The date of accumulation.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure secondary containment is in place to mitigate any potential leaks.
-
The storage area should be away from general laboratory traffic and inaccessible to unauthorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.
-
Provide them with accurate information about the waste material.
-
Quantitative Data Summary
| Parameter | Guideline for Hazardous Waste Classification | Relevance to this compound |
| pH | Aqueous solutions with pH ≤ 2 or ≥ 12.5 | As a benzoic acid derivative, solutions are likely to be acidic. |
| Reactivity | Unstable materials, those that react violently with water, or generate toxic gases. | Avoid mixing with strong oxidizing agents. |
| Toxicity | Chemicals known or suspected to be harmful to human health or the environment. | Classified as harmful. |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the available literature. The standard procedure is chemical waste incineration by a licensed facility. Any alternative disposal method would require extensive experimental validation to ensure complete and safe degradation, which is beyond the scope of standard laboratory practice.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guide for Handling 2-Amino-5-ethylbenzoic Acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-5-ethylbenzoic acid. The following procedural steps and data are crucial for safe laboratory operations and proper disposal.
Personal Protective Equipment (PPE)
The appropriate selection and consistent use of Personal Protective Equipment (PPE) are the primary measures to prevent exposure to this compound. This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Situation | Required PPE | Specifications & Notes |
| Routine Handling (Small Quantities) | Eye/Face Protection | Chemical safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for tears or holes before use.[4][5] | |
| Lab Coat | A standard laboratory coat is required to prevent skin contact. | |
| Risk of Dust/Aerosol Generation | Respiratory Protection | A NIOSH/MSHA-approved N95 dust mask should be worn, or the handling should be performed under a certified chemical fume hood.[4][6] |
| Large Spills | Full Body Protection | In the event of a large spill, splash goggles, a full suit, a dust respirator, boots, and gloves are necessary. A self-contained breathing apparatus may be required depending on the scale of the spill.[4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential to minimize the risks associated with this compound.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this chemical in a well-ventilated area. For any procedure that may generate dust, a chemical fume hood is mandatory.[4][7]
-
Eyewash & Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]
-
PPE Inspection: Before commencing any work, thoroughly inspect all PPE for any signs of damage or degradation. Compromised equipment must not be used.[4]
2. Safe Handling:
-
Avoid Contact: Avoid all personal contact, including inhalation of dust.[3] Wear appropriate protective clothing to minimize the risk of exposure.[3][8]
-
Dust Minimization: Avoid the formation of dust during handling.[9]
-
Personal Hygiene: Thoroughly wash hands and any exposed skin after handling is complete and before leaving the work area.[10] Do not eat, drink, or smoke in the designated work area.[8][10]
3. Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][8][10]
-
Incompatibilities: Store away from strong oxidizing agents.
4. First Aid Measures:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical attention.[11] Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[9][11]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Gently wash the affected area with plenty of soap and water. Seek immediate medical advice.[8]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[8][10] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[8][10] If eye irritation persists, seek medical attention.[8]
-
If Swallowed: Do not induce vomiting.[8][9] Rinse the mouth with water.[8][9] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[9]
Disposal Plan
Proper disposal of this compound is critical to ensure environmental safety and regulatory compliance.
-
Waste Classification: Treat this chemical as hazardous waste.
-
Disposal Method: Dispose of the contents and container at an approved waste disposal plant.[4][10] Do not empty into drains.[4]
-
Container Handling: Uncleaned containers should be handled in the same manner as the product itself.[4] Empty containers may pose a fire risk, and any residue can be evaporated under a fume hood.[4]
-
Regulatory Compliance: All waste materials must be disposed of in accordance with national and local regulations.[4]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. 2-Amino-5-methylbenzoic acid | C8H9NO2 | CID 76255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. redox.com [redox.com]
- 6. 2-アミノ-5-メチル安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. lobachemie.com [lobachemie.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
